Paroxetine Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIJTGJXUHTGGZ-RVXRQPKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944385 | |
| Record name | Paroxetine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217797-14-3 | |
| Record name | Paroxetine Mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paroxetine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROXETINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Paroxetine mesylate synthesis pathway and impurities
An In-depth Technical Guide to the Synthesis and Impurity Profiling of Paroxetine Mesylate
Introduction
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other mood-related conditions. It functions by increasing the extracellular level of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The active pharmaceutical ingredient (API) is typically formulated as a salt to improve its stability and bioavailability. Common forms include paroxetine hydrochloride and this compound.
The synthesis of paroxetine is a multi-step process that can generate various impurities, including process-related impurities from side reactions and degradation products that may form during manufacturing or storage. Rigorous control over the synthesis pathway and a thorough understanding of the impurity profile are critical to ensure the quality, safety, and efficacy of the final drug product, in line with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). This guide provides a detailed overview of the synthesis of this compound, its associated impurities, and the analytical methodologies used for their control.
Paroxetine Synthesis Pathway
The most established commercial synthesis of paroxetine, specifically the desired (-)-trans isomer, often originates from arecoline, a natural product. This pathway involves several key transformations to construct the 3,4-disubstituted piperidine core and introduce the necessary stereochemistry.
A representative synthetic route is outlined below:
-
Grignard Reaction: The synthesis typically begins with the reaction of arecoline, an ester of a tetrahydropyridine, with a Grignard reagent, 4-fluorophenylmagnesium bromide. This reaction introduces the 4-fluorophenyl group at the 4-position of the piperidine ring, yielding a mixture of cis and trans isomers of 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine.
-
Epimerization: The initial mixture of isomers is then subjected to epimerization using a strong base to convert the cis isomer into the more stable trans isomer.
-
Enantiomeric Resolution: As paroxetine is a single enantiomer, a resolution step is crucial. A common method involves the hydrolysis of the trans-ester, conversion to an acid chloride, and subsequent esterification with a chiral auxiliary like (-)-menthol. The resulting diastereomeric menthyl esters can be separated by fractional crystallization. Alternatively, enzymatic resolution of the racemic trans ester can be employed.
-
Reduction: The resolved (-)-trans ester is then reduced to the corresponding alcohol, (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Coupling with Sesamol: The resulting alcohol (carbinol) is coupled with sesamol (3,4-methylenedioxyphenol) to form the ether linkage. This is often achieved by first converting the alcohol to a better leaving group (e.g., a mesylate or chloride) followed by nucleophilic substitution by the sodium salt of sesamol.
-
N-Demethylation: The final step to obtain the paroxetine base is the removal of the N-methyl group. This is commonly accomplished using reagents like phenyl chloroformate, which forms a carbamate intermediate that is subsequently hydrolyzed to yield the secondary amine, paroxetine.
Caption: High-level synthesis pathway of this compound starting from Arecoline.
Formation of this compound Salt
The final step in the preparation of this compound is the salt formation reaction. The free paroxetine base, obtained after the N-demethylation step, is dissolved in a suitable organic solvent. Methanesulfonic acid is then added to the solution, typically at a controlled temperature, to precipitate the mesylate salt. Solvents such as ethanol, propan-2-ol, or ethyl acetate are commonly used as they facilitate an efficient crystallization process, yielding the final API in a solid, stable form.
Impurities in Paroxetine Synthesis
A number of impurities can arise during the synthesis of paroxetine. These can be broadly categorized as process-related impurities, which originate from the synthetic route itself, and degradation products, which form under stress conditions such as exposure to acid, base, light, or oxidizing agents.
Process-Related Impurities
These impurities are by-products of the chemical reactions or unreacted starting materials and intermediates.
-
Alkoxy Impurities: These are significant process impurities where the fluorine atom on the 4-fluorophenyl ring is substituted by an alkoxy group (-OR). This can occur if alcohol-based solvents or reagents are used under certain conditions, particularly in the presence of strong bases. These impurities are often difficult to separate from the final product due to their structural similarity.
-
Desfluoro Paroxetine: This impurity lacks the fluorine atom on the phenyl ring. It may be formed during the reduction step with lithium aluminum hydride if defluorination occurs.
-
Diastereomeric and Enantiomeric Impurities: Incomplete epimerization can lead to the presence of the cis-isomer, while inefficient enantiomeric resolution can result in contamination with the unwanted (+)-trans enantiomer.
-
Unreacted Intermediates: Residual amounts of key intermediates, such as (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, may be carried through to the final product if reactions do not go to completion.
-
N-Methyl Paroxetine: Incomplete N-demethylation will result in this impurity being present in the final API.
-
Dimeric Impurities: The formation of dimeric structures has been reported, potentially arising from side reactions involving formaldehyde equivalents or radical reactions.
Degradation Products
Paroxetine can degrade under various conditions, leading to the formation of new impurities.
-
Acid/Alkali Hydrolysis Products: Under acidic or alkaline conditions, the ether linkage in the paroxetine molecule is susceptible to cleavage. This degradation pathway can yield (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol and sesamol.
-
Oxidative Degradation Products: Exposure to oxidizing agents can lead to the formation of various oxidized derivatives.
-
N-Nitroso Paroxetine: This is a potential impurity that can form in the presence of nitrosating agents.
-
Paroxetine-Lactose Adduct: In solid dosage forms, paroxetine can react with excipients like lactose via the Maillard reaction to form adducts.
Caption: Formation pathways for key process-related and degradation impurities of Paroxetine.
Data on Key Intermediates and Impurities
The following tables summarize the key chemical entities involved in the synthesis and impurity profile of this compound.
Table 1: Key Intermediates in Paroxetine Synthesis
| Intermediate Name | Molecular Formula | Role in Synthesis |
| Arecoline | C₈H₁₃NO₂ | Starting Material |
| 1-Methyl-3-carbomethoxy-4-(4'-fluorophenyl)piperidine | C₁₄H₁₈FNO₂ | Product of Grignard Reaction |
| (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C₁₃H₁₈FNO | Key resolved alcohol intermediate (Carbinol) |
| N-Methyl Paroxetine | C₂₀H₂₂FNO₃ | Penultimate intermediate before N-demethylation |
| Paroxetine Base | C₁₉H₂₀FNO₃ | Final API free base |
Table 2: Common Impurities in this compound
| Impurity Name | Molecular Formula | Type | Formation Pathway |
| Alkoxy Paroxetine (e.g., Methoxy) | C₂₀H₂₃NO₄ | Process-Related | Nucleophilic substitution of fluorine on the phenyl ring by an alkoxide. |
| Desfluoro Paroxetine | C₁₉H₂₁NO₃ | Process-Related | Reductive cleavage of the C-F bond during the LiAlH₄ reduction step. |
| N-Methyl Paroxetine | C₂₀H₂₂FNO₃ | Process-Related | Incomplete N-demethylation of the penultimate intermediate. |
| (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol | C₁₂H₁₆FNO | Process/Degradation | Unreacted intermediate or product of ether cleavage under acidic conditions. |
| N-Nitroso Paroxetine | C₁₉H₁₉FN₂O₄ | Degradation | Reaction of the secondary amine with nitrosating agents. |
| Dimeric Paroxetine | C₃₉H₄₀F₂N₂O₆ | Process-Related | Potential side reaction involving a formaldehyde equivalent. |
Experimental Protocols
Protocol 1: Synthesis of Paroxetine Base (Illustrative)
-
Step 1: Grignard Reaction: A solution of arecoline (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) is added dropwise to a stirred solution of 4-fluorophenylmagnesium bromide (2 equivalents) in diethyl ether at a low temperature (-10 to -5 °C) under a nitrogen atmosphere. The reaction is stirred for 1-2 hours and then quenched by the addition of aqueous acid (e.g., HCl). The aqueous phase containing the product is separated for further processing.
-
Step 2: Reduction of the Ester: The resolved (-)-trans ester intermediate is dissolved in anhydrous tetrahydrofuran (THF) and added slowly to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The organic layer is separated, dried, and the solvent is evaporated to yield the crude carbinol.
-
Step 3: N-Demethylation: The N-methyl paroxetine intermediate is dissolved in a solvent like toluene. Phenyl chloroformate is added, and the mixture is heated. After the reaction is complete, the mixture is worked up to isolate the carbamate intermediate. The carbamate is then hydrolyzed, typically using a base like potassium hydroxide in an alcoholic solvent, to yield the paroxetine free base.
Protocol 2: Preparation of this compound
-
The crude paroxetine base is dissolved in ethanol at an elevated temperature (e.g., 60 °C).
-
Methanesulfonic acid (approximately 1 equivalent) is added slowly to the stirred solution.
-
The solution is then cooled gradually to room temperature and further to 0-5 °C to induce crystallization. Seeding with a small crystal of this compound may be performed to facilitate this process.
-
The mixture is stirred at low temperature for a period to ensure complete precipitation.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Protocol 3: HPLC Method for Impurity Profiling
A robust high-performance liquid chromatography (HPLC) method is essential for separating and quantifying paroxetine from its related compounds and degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength of 220 nm. |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Diluent | Mobile phase or a mixture of water and acetonitrile. |
Conclusion
The synthesis of this compound is a complex process that requires precise control over reaction conditions to ensure the desired stereochemistry and minimize the formation of impurities. A thorough understanding of the synthetic pathway, potential side reactions, and degradation pathways is paramount for the development of a robust manufacturing process. The implementation of sensitive analytical techniques, such as the HPLC method detailed here, is critical for monitoring and controlling impurities, thereby guaranteeing the production of high-quality, safe, and effective this compound for therapeutic use. This guide provides a foundational framework for researchers and drug development professionals engaged in the synthesis and analysis of this important antidepressant medication.
In-Vitro Characterization of Paroxetine Mesylate Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of paroxetine mesylate's binding affinity, with a primary focus on its interaction with the serotonin transporter (SERT). Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] Its therapeutic efficacy is intrinsically linked to its high-affinity binding to SERT, which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][4] This document outlines the quantitative binding data, detailed experimental methodologies for its characterization, and the relevant signaling pathways.
Quantitative Binding Affinity of Paroxetine
Paroxetine exhibits a remarkably high affinity and selectivity for the human serotonin transporter (hSERT).[4][5] In-vitro radioligand binding studies have consistently demonstrated its potent interaction with SERT, with reported dissociation constant (Kd) and inhibition constant (Ki) values in the low nanomolar to picomolar range.[6][7][8][9] This high affinity underscores its efficacy as an SSRI. In contrast, paroxetine displays significantly lower affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as for various other neurotransmitter receptors, highlighting its selective pharmacological profile.[4][9][10]
The following table summarizes the in-vitro binding affinity of paroxetine for its primary target and key off-targets.
| Target | Ligand/Assay | Species | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | [3H]Paroxetine | Human | 0.04 - 0.08 | 0.14 | 0.90 - 5.4 | [5][11][12][13] |
| Serotonin Transporter (SERT) | Rat | 0.311 | [5] | |||
| Norepinephrine Transporter (NET) | [3H]-l-NA | 350 | [6] | |||
| Dopamine Transporter (DAT) | [3H]-DA | 1100 | [6] | |||
| Muscarinic Acetylcholine Receptor | 42 | [6] | ||||
| 5-HT1A Receptor | Human | >1000 | [6] | |||
| 5-HT2A Receptor | >1000 | [6] | ||||
| α1-Adrenoceptor | >1000 | [6] | ||||
| α2-Adrenoceptor | >1000 | [6] | ||||
| β-Adrenoceptor | >1000 | [6] | ||||
| D2 Receptor | >1000 | [6] | ||||
| H1 Receptor | >1000 | [6] |
Experimental Protocol: Radioligand Binding Assay for Paroxetine at SERT
The determination of paroxetine's binding affinity for SERT is typically achieved through competitive radioligand binding assays. This method measures the ability of unlabeled paroxetine to displace a radiolabeled ligand that specifically binds to SERT. A commonly used radioligand for this purpose is [3H]paroxetine itself, owing to its high affinity and specificity.
Materials and Reagents
-
Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT). This can be from stably transfected cell lines (e.g., HEK293, CHO cells) or from native tissue sources rich in SERT (e.g., human platelets, brain tissue).
-
Radioligand: [3H]Paroxetine.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled SERT ligand (e.g., fluoxetine, sertraline) to determine non-specific binding.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For detection of radioactivity.
Procedure
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Perform the assay in 96-well plates.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of [3H]paroxetine (typically at or near its Kd value).
-
Increasing concentrations of unlabeled this compound (for the competition curve).
-
For total binding wells, add assay buffer instead of unlabeled ligand.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled SERT ligand.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of unlabeled paroxetine.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of unlabeled paroxetine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Serotonin Reuptake Inhibition by Paroxetine
Caption: Mechanism of paroxetine action at the synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. paroxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Vortioxetine - Wikipedia [en.wikipedia.org]
Paroxetine Mesylate: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of various depressive and anxiety disorders. While the hydrochloride salt has been extensively studied, the mesylate salt of paroxetine offers distinct physicochemical properties that are advantageous for pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of paroxetine mesylate. It consolidates available quantitative data, details experimental protocols for characterization, and explores the history of its polymorphic forms.
Introduction
This compound, chemically known as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl]piperidine mesylate, is the mesylate salt of the active pharmaceutical ingredient paroxetine. The choice of a salt form is a critical step in drug development, influencing properties such as solubility, stability, and bioavailability. This compound is marketed under the trade name Pexeva® and is indicated for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and generalized anxiety disorder.[1]
Understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is paramount for ensuring consistent quality, efficacy, and manufacturability of the final drug product. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a drug. This guide delves into the known crystalline forms of this compound, presenting the available data in a structured format and providing insights into the analytical techniques employed for their characterization.
Crystalline Forms of this compound
Current scientific literature and patent information suggest the existence of a single stable crystalline form of this compound, commonly designated as Form A.[2] While historical patent litigation between Synthon and SmithKline Beecham (SB) alluded to the possibility of a second polymorph, subsequent legal and scientific consensus indicates that the differences in initial characterization data were likely due to measurement variability rather than true polymorphism. The consistently produced and stable form is that which was characterized by SmithKline Beecham.[3][4]
This compound Form A
This compound Form A is an anhydrous crystalline solid.[2] The prescribing information for Pexeva® states a melting point range of 147°C to 150°C for this compound.[5]
Table 1: Crystallographic and Thermal Data for this compound Form A
| Parameter | Value | Reference |
| Crystal System | Not explicitly reported in public literature. | - |
| Space Group | Not explicitly reported in public literature. | - |
| Unit Cell Parameters | Not explicitly reported in public literature. | - |
| Melting Point | 147°C - 150°C | [5] |
| DSC Onset Temperature | Approx. 159°C (from a related hydrochloride form patent) |
Experimental Protocols for Characterization
The characterization of the solid-state properties of this compound relies on a combination of thermo-analytical and spectroscopic techniques. The following sections detail the typical experimental methodologies used.
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification and characterization of crystalline materials. The unique diffraction pattern of a crystalline solid serves as its "fingerprint."
Methodology:
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Care is taken to minimize preferred orientation of the crystals, which can be achieved by back-loading the sample or using a low-pressure press. For formulated products, the tablet may be ground to a fine powder.[6]
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is typically used. The instrument is operated in Bragg-Brentano geometry.
-
Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[7]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed for the position and relative intensities of the diffraction peaks. This pattern is then compared to reference patterns to identify the crystalline form.
Diagram 1: Experimental Workflow for XRPD Analysis
Caption: Workflow for the characterization of this compound by XRPD.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.[8]
-
Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.
-
Data Collection: The sample and reference are heated at a constant rate, typically 10°C/min, under a nitrogen purge. The heat flow to the sample is monitored as a function of temperature.[9]
-
Data Analysis: The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The melting of a crystalline solid is observed as an endothermic peak. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Diagram 2: Experimental Workflow for DSC Analysis
Caption: Workflow for the thermal analysis of this compound by DSC.
Polymorphic Landscape and Historical Context
The discussion of polymorphism in this compound is intrinsically linked to the patent history of the compound. In the late 1990s, both Synthon and SmithKline Beecham filed patents for crystalline this compound.[4] The characterization data, particularly the infrared (IR) spectra, presented in these patents were different, leading to the initial belief of two distinct polymorphs.
However, extensive litigation and further scientific investigation revealed that the discrepancies were likely due to analytical artifacts and that only one crystalline form was being consistently produced.[3][10] This stable form is what is now recognized as Form A. The "disappearing polymorph" scenario, where one polymorphic form seemingly vanishes and is replaced by a more stable form, has been documented for other pharmaceutical compounds and highlights the critical importance of robust and reproducible analytical characterization.
Diagram 3: Logical Relationship of Paroxetine Salts and Polymorphism
Caption: Relationship between paroxetine salts and their polymorphic forms.
Conclusion
The solid-state chemistry of this compound is characterized by the existence of a single, stable crystalline form, designated as Form A. While the history of its characterization includes a period of uncertainty regarding the potential for polymorphism, the scientific and legal consensus points to a single anhydrous crystalline entity. The robust characterization of this form using techniques such as XRPD and DSC is crucial for ensuring the quality and consistency of this compound drug products. This guide provides a foundational understanding of the crystal structure and polymorphism of this compound for professionals in the pharmaceutical sciences, emphasizing the importance of thorough solid-state characterization in drug development. Further research and the public disclosure of more detailed crystallographic data would be beneficial for the scientific community.
References
- 1. Paxil vs Pexeva: Everything You Need to Know - GoodRx [goodrx.com]
- 2. US9211290B2 - Solid dispersions of amorphous this compound - Google Patents [patents.google.com]
- 3. Synthon BV v Smithkline Beecham Plc | [2002] EWHC 2573 (Patent) | England and Wales High Court (Patents Court) | Judgment | Law | CaseMine [casemine.com]
- 4. Case Note: Synthon BV v SmithKline Beecham plc, House of Lords - Patent - United Kingdom [mondaq.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. www2.ifsc.usp.br [www2.ifsc.usp.br]
- 10. casemine.com [casemine.com]
An In-Depth Technical Guide to the Solubility and Stability of Paroxetine Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of paroxetine mesylate, a selective serotonin reuptake inhibitor (SSRI). The information presented herein is intended to support research, formulation development, and analytical method development for this active pharmaceutical ingredient (API).
Physicochemical Properties of this compound
This compound is the methanesulfonate salt of paroxetine. The presence of the mesylate salt form can influence the physicochemical properties of the drug substance, including its solubility and stability profile, compared to other salt forms such as paroxetine hydrochloride.
Solubility Profile
The solubility of an API is a critical parameter that influences its bioavailability and formulation design. The solubility of this compound has been evaluated in various solvents.
Aqueous Solubility
This compound is reported to be highly soluble in water. One source indicates a solubility of greater than 1 g/mL, though detailed studies across a range of pH values are not extensively published for the mesylate salt specifically.[1] For the related hydrochloride salt, solubility is pH-dependent, with higher solubility in acidic conditions.[2] It is reasonable to expect a similar pH-dependent solubility profile for this compound due to the basic nature of the paroxetine molecule.
Organic Solvent Solubility
Quantitative solubility data for this compound in a range of organic solvents is not widely available in the public domain. However, data for the hydrochloride salt can provide some guidance for solvent selection in analytical and formulation development.
Table 1: Solubility of Paroxetine Salts in Various Solvents
| Solvent | Paroxetine Salt | Solubility | Reference |
| Water | Mesylate | > 1 g/mL | [1] |
| Water | Hydrochloride Hemihydrate | 5.4 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | Hydrochloride | ~33 mg/mL | [4] |
| Ethanol | Hydrochloride | ~20 mg/mL | [4] |
| PBS (pH 7.0) with 10% DMF | Hydrochloride | ~0.09 mg/mL | [4] |
Stability Profile
The stability of this compound is a key consideration for its storage, formulation, and handling. Stability studies are conducted under various stress conditions to understand its degradation pathways and to establish a suitable shelf-life.
Solid-State Stability
The solid-state stability of amorphous this compound has been investigated. Studies on solid dispersions of amorphous this compound have shown that it can be stable for at least 48 hours at 60°C and 75% relative humidity when formulated with suitable polymers.[5] This suggests that with appropriate formulation strategies, the amorphous form of this compound can be stabilized.
Solution Stability and Forced Degradation
Forced degradation studies on paroxetine hydrochloride have provided insight into the degradation pathways of the paroxetine molecule, which are expected to be similar for the mesylate salt. These studies are crucial for the development of stability-indicating analytical methods.
Paroxetine is known to be labile to acid and base hydrolysis.[6] Under acidic conditions, degradation can occur, while in alkaline conditions, other degradation products may be formed. Oxidative degradation is another potential pathway that needs to be considered.
Table 2: Summary of Forced Degradation Studies on Paroxetine (Inferred from Hydrochloride Salt Studies)
| Stress Condition | Observations | Potential Degradants | Reference |
| Acidic Hydrolysis | Gradual degradation observed upon heating in 0.1M HCl. | Formation of degradation products at different retention times. | [6] |
| Basic Hydrolysis | Degradation is expected. | Specific degradation products need to be characterized. | [6] |
| Oxidative | Potential for degradation in the presence of oxidizing agents. | Oxidative degradation products. | [7] |
| Thermal | Amorphous form is stable for at least 48 hours at 60°C/75% RH in a solid dispersion. | Crystalline form may exhibit different thermal stability. | [5] |
| Photolytic | Potential for degradation upon exposure to light. | Photodegradation products. | [8] |
Experimental Protocols
Equilibrium Solubility Determination
The following protocol is a general guideline for determining the equilibrium solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound API
-
Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the equilibrium solubility in mg/mL or other appropriate units.
Equilibrium solubility determination workflow.
Stability-Indicating HPLC Method
The following is a representative stability-indicating HPLC method adapted from published methods for paroxetine hydrochloride, which can be optimized for this compound.[6][9][10]
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products in the presence of each other.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM ammonium formate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point could be a 50:50 (v/v) ratio of buffer to acetonitrile.[10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically done by analyzing stressed samples.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: Evaluate the variability of the results at the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Paroxetine's Mechanism of Action: Serotonin Reuptake Inhibition
Paroxetine is a potent and selective inhibitor of the serotonin (5-hydroxytryptamine; 5-HT) transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, paroxetine increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. This is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. US9211290B2 - Solid dispersions of amorphous this compound - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 8. oaepublish.com [oaepublish.com]
- 9. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phmethods.net [phmethods.net]
- 11. uspnf.com [uspnf.com]
Spectroscopic Analysis of Paroxetine Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of paroxetine mesylate, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depressive and anxiety disorders. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the characterization of this active pharmaceutical ingredient (API).
Introduction to this compound
This compound is the methanesulfonate salt of paroxetine. From a chemical perspective, paroxetine is identified as (-)-(3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. The mesylate salt has the empirical formula C₁₉H₂₀FNO₃·CH₃SO₃H and a molecular weight of 425.5 g/mol (329.4 g/mol as the free base)[1]. Paroxetine functions by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron by blocking the serotonin transporter (SERT)[2][3][4]. This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission[2].
Spectroscopic Data
The following sections summarize the key spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for Paroxetine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.0-7.3 | Multiplet | Aromatic protons (fluorophenyl group) |
| ~6.7-6.9 | Multiplet | Aromatic protons (benzodioxole group) |
| ~5.9 | Singlet | Methylene protons (-O-CH₂-O-) of benzodioxole |
| ~3.5-4.2 | Multiplet | Methylene and methine protons of the piperidine ring and the -CH₂-O- linker |
| ~2.8-3.2 | Multiplet | Methylene protons of the piperidine ring |
| ~2.7 | Singlet | Methyl protons of the mesylate group (CH₃SO₃H) |
Note: Predicted values are based on the general structure of paroxetine and typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for Paroxetine
| Chemical Shift (ppm) | Assignment |
| ~161-164 | C-F of fluorophenyl group (ipso-carbon) |
| ~115-135 | Aromatic carbons (fluorophenyl and benzodioxole groups) |
| ~101 | Methylene carbon (-O-CH₂-O-) of benzodioxole |
| ~68-72 | Methylene carbon of the -CH₂-O- linker |
| ~40-55 | Methylene and methine carbons of the piperidine ring |
| ~39 | Methyl carbon of the mesylate group (CH₃SO₃H) |
Note: Predicted values are based on the general structure of paroxetine and typical chemical shift ranges.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum of paroxetine hydrochloride shows characteristic N-H stretching between 3300 to 3400 cm⁻¹, and C-H and CH₂ stretching between 2800 to 2900 cm⁻¹[5]. The fingerprint region (600 to 1400 cm⁻¹) contains a complex pattern of peaks unique to the molecule's structure[5]. The mesylate salt will also exhibit strong absorptions characteristic of the sulfonate group.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3400 | N-H stretch (secondary amine) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2900-2800 | Aliphatic C-H stretch |
| ~1600, ~1500, ~1450 | Aromatic C=C stretching |
| ~1250-1200 | Aryl ether C-O stretch |
| ~1200-1150 & ~1050-1000 | S=O stretch (sulfonate) |
| ~1040 | C-N stretch |
| ~1100-1000 | C-F stretch |
Note: These are approximate ranges and specific peak positions can vary.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ of the paroxetine free base is observed at an m/z of approximately 330.17[6].
Table 4: Key Mass Spectrometry Data for Paroxetine
| m/z Value | Assignment |
| 426.1 | [M+H]⁺ of this compound |
| 330.1 | [M+H]⁺ of Paroxetine (free base) |
| 192.1 | Fragment ion corresponding to the fluorophenylpiperidine moiety[6] |
| 70.0 | Characteristic fragment of the piperidine ring |
Note: Fragmentation patterns can be complex and dependent on the collision energy used in MS/MS experiments.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set appropriate parameters, including pulse width (e.g., 30-90 degrees), relaxation delay (e.g., 1-5 seconds), and number of scans (typically 8-16 for good signal-to-noise).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a standard pulse sequence (e.g., zgpg30).
-
Set appropriate parameters, including a longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.
-
FT-IR Spectroscopy Protocol
Objective: To obtain the infrared absorption spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol) and wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition:
-
Data Analysis:
-
Identify the wavenumbers of the major absorption peaks.
-
Correlate the observed peaks with known functional group absorptions.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.
ESI-MS Protocol
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.
Materials and Equipment:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Mass spectrometer with an ESI source
-
Syringe pump or liquid chromatography (LC) system for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in the chosen solvent. High concentrations can lead to signal suppression and contamination of the instrument[8].
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas flow and temperature.
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-600 amu) to identify the molecular ion.
-
MS/MS Analysis (Optional):
-
Select the protonated molecular ion ([M+H]⁺ at m/z 426.1 for the mesylate salt or 330.1 for the free base) as the precursor ion.
-
Perform a product ion scan to generate a fragmentation spectrum.
-
Vary the collision energy to optimize the fragmentation pattern.
-
-
Data Analysis:
-
Identify the m/z of the molecular ion and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualization of Pathways and Workflows
Signaling Pathway of Paroxetine
Paroxetine's primary mechanism of action involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.
Caption: Mechanism of action of paroxetine.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a this compound sample.
Caption: Workflow for spectroscopic analysis.
References
- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Methodological & Application
Application Note: Quantification of Paroxetine Mesylate in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.[1] Accurate quantification of paroxetine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the determination of paroxetine in human plasma using a robust and validated High-Performance Liquid Chromatography (HPLC) method. While this method has been developed and validated for paroxetine, it is readily adaptable for the quantification of paroxetine mesylate, as the chromatographic behavior is primarily determined by the paroxetine molecule.
Principle
This method utilizes reversed-phase HPLC coupled with UV or mass spectrometry detection for the separation and quantification of paroxetine from plasma samples. The protocol involves a sample preparation step to extract the analyte from the complex plasma matrix, followed by chromatographic separation and detection. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Workflow
References
Application Note: A Validated UV Spectrophotometric Method for the Quantification of Paroxetine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a straightforward, cost-effective, and reproducible UV spectrophotometric method for the quantitative determination of paroxetine in its mesylate salt form. The method is developed and validated based on established principles for paroxetine analysis, demonstrating its suitability for routine quality control and analysis in pharmaceutical research and development. The procedure leverages the inherent UV absorbance of the paroxetine molecule and has been validated in accordance with International Conference on Harmonisation (ICH) Q2 (R1) guidelines, ensuring reliability and accuracy.
Introduction
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depressive and anxiety disorders. As with any active pharmaceutical ingredient (API), accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms. While many published methods focus on the hydrochloride salt of paroxetine, the principles of UV spectrophotometry are directly applicable to other salt forms, such as paroxetine mesylate, as the chromophoric system resides in the paroxetine base. This document provides a comprehensive protocol for a validated UV spectrophotometric assay for this compound.
Principle
The method is based on the measurement of the absorbance of a this compound solution in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of this compound in the solution is directly proportional to the absorbance, in accordance with the Beer-Lambert law.
Data Presentation
The following tables summarize the quantitative data for the validated UV spectrophotometric method for paroxetine analysis.
Table 1: Method Parameters
| Parameter | Value | Reference |
| Instrument | UV-Visible Spectrophotometer | [1][2] |
| Wavelength of Maximum Absorbance (λmax) | 294 nm | [1][2] |
| Solvent | Methanol | [1][3] |
| Linearity Range | 10 - 60 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1][3] |
Table 2: Validation Summary
| Validation Parameter | Result | Reference |
| Accuracy (% Recovery) | 98% - 102% | [1] |
| Precision (% RSD) | ||
| - Intraday | < 2% | [2][3] |
| - Interday | < 2% | [2][3] |
| Limit of Detection (LOD) | 0.206 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.625 µg/mL | [1][4] |
| Specificity | No interference from common excipients | [5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (AR grade)
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer
-
Analytical balance
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol. This will give a standard stock solution of 100 µg/mL.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 5 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a concentration of 50 µg/mL.
-
Scan the resulting solution from 400 nm to 200 nm using a UV-Visible spectrophotometer with methanol as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For paroxetine in methanol, this is expected to be approximately 294 nm.[1][4][2]
Preparation of Calibration Curve
-
From the standard stock solution (100 µg/mL), prepare a series of dilutions in methanol to obtain concentrations in the linear range (e.g., 10, 20, 30, 40, 50, and 60 µg/mL).[1][4][3]
-
Measure the absorbance of each dilution at the determined λmax (294 nm) against a methanol blank.
-
Plot a graph of absorbance versus concentration.
-
Determine the correlation coefficient (r²) and the regression equation (y = mx + c).
Preparation of Sample Solution (from a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.[3]
-
Dilute the filtrate with methanol to obtain a concentration within the calibration range.
Assay of this compound in the Sample
-
Measure the absorbance of the final sample solution at 294 nm against a methanol blank.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of this compound in the tablet formulation.
Method Validation Protocols
The developed method should be validated according to ICH Q2 (R1) guidelines.
Linearity
The linearity of the method is determined by analyzing a series of at least five concentrations of the reference standard across the specified range (10-60 µg/mL).[1][3] The correlation coefficient of the calibration curve should be ≥ 0.999.[1]
Accuracy
Accuracy is determined by the standard addition method.[1] A known amount of the standard drug is added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery is then calculated. The mean percentage recovery should be within 98-102%.[1]
Precision
-
Repeatability (Intra-day Precision): The precision of the method is assessed by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.
-
Intermediate Precision (Inter-day Precision): This is determined by analyzing the same sample on two different days by different analysts. The %RSD should be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Specificity
The specificity of the method is evaluated by analyzing a placebo solution (containing all the excipients except the active drug) to check for any interference at the λmax of the drug.
Experimental Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for Screening Paroxetine Mesylate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[3][4] Paroxetine mesylate is a salt form of paroxetine. This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound. These assays are crucial for understanding its primary efficacy, potential off-target effects, and impact on cellular health.
Primary Activity Screening: Serotonin Reuptake Inhibition Assay
This assay directly measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT). A common method utilizes a fluorescent substrate that acts as a mimic for serotonin.[1][5]
Experimental Workflow: Serotonin Reuptake Inhibition Assay
Caption: Workflow for the fluorescent serotonin reuptake inhibition assay.
Protocol: Fluorescent Serotonin Transporter (SERT) Uptake Assay
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
Poly-D-lysine coated 96- or 384-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with 100 µL of HBSS.
-
Add the diluted this compound solutions to the respective wells and incubate for 10-30 minutes at 37°C.[1]
-
Prepare the dye solution according to the manufacturer's protocol (e.g., Neurotransmitter Transporter Uptake Assay Kit).[6]
-
Add the dye solution to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only medium.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary: Paroxetine Activity at SERT
| Parameter | Value | Cell Line/System | Reference |
| IC50 (5-HT Uptake) | 12 nM | Platelet 5-HT transporter | [7] |
| IC50 ([3H]paroxetine binding) | 55 nM | Platelet 5-HT transporter | [7] |
| Ki (inhibition of 5-HT uptake) | ~1 nM | Various | [8] |
| Ki (for SERT) | 0.25 nM | hsSERT | [8] |
| IC50 (SERT inhibition) | 2.61 nM | HEK293T cells | [9] |
Secondary Activity and Off-Target Screening
Paroxetine has been shown to interact with targets other than SERT, which may contribute to its therapeutic effects or side-effect profile. Key secondary targets include G protein-coupled receptor kinases (GRKs) and downstream signaling pathways.
G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition Assay
Paroxetine is a known inhibitor of GRK2, a key enzyme in the desensitization of G protein-coupled receptors (GPCRs).[10][11][12]
Signaling Pathway: GRK2-Mediated GPCR Desensitization
Caption: Paroxetine's inhibition of GRK2-mediated GPCR desensitization.
Protocol: In Vitro GRK2 Kinase Assay
Materials:
-
Purified recombinant GRK2
-
GRK2 substrate (e.g., rhodopsin)
-
[γ-32P]ATP
-
Kinase assay buffer
-
This compound
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase assay buffer, GRK2 substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding purified GRK2 and [γ-32P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of GRK2 activity for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
Quantitative Data Summary: Paroxetine Inhibition of GRK2
| Parameter | Value | Assay Type | Reference |
| IC50 | ~31 µM | TRH receptor phosphorylation in HEK293 cells | [10] |
| Ki (vs ATP) | 3.5 µM | In vitro kinase assay | [2] |
Downstream Signaling: cAMP Measurement Assay
As paroxetine can affect GPCR signaling through GRK2 inhibition, assessing its impact on downstream second messengers like cyclic AMP (cAMP) is valuable.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Materials:
-
HEK293 cells expressing a GPCR of interest (e.g., β-adrenergic receptor)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
GPCR agonist (e.g., isoproterenol)
-
This compound
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture cells in a suitable flask for 1-3 days.
-
Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor.
-
-
Assay Plating:
-
Dispense the cell suspension into a 96- or 384-well plate.
-
Add varying concentrations of this compound and incubate.
-
Add a GPCR agonist to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.[13]
-
-
Detection:
-
Data Acquisition:
-
Measure the HTRF signal using a compatible microplate reader.
-
-
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Determine the effect of this compound on agonist-stimulated cAMP levels.
-
Cellular Health and Cytotoxicity Screening
It is essential to evaluate the potential cytotoxic effects of this compound to distinguish between specific pharmacological activity and general cellular toxicity.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
A relevant cell line (e.g., primary astrocytes, HEK293, or a cancer cell line)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Determine the cytotoxic IC50 value by plotting cell viability against the log concentration of this compound.
-
Quantitative Data Summary: Cytotoxic Effects of Paroxetine
| Cell Line | Effect | Concentration | Reference |
| Primary Astrocytes | Significant decrease in cell viability | 20 µM | [15] |
| Primary Neurons | Cell viability reduced to ~50% | 20 µM | [15] |
| AGS (gastric adenocarcinoma) | IC50 for cell viability | 6.2 µM (at 48 hours) | |
| MKN-45 (gastric adenocarcinoma) | IC50 for cell viability | 11.9 µM (at 72 hours) |
Advanced and Supplementary Assays
Reporter Gene Assays for GPCR Signaling
Luciferase-based reporter gene assays are highly sensitive methods to evaluate the activation of specific signaling pathways downstream of GPCRs.[15][16][17][18] For serotonin receptors, which are GPCRs, response elements like CRE (cAMP response element) can be used to drive luciferase expression.[19][20]
Protocol: CRE-Luciferase Reporter Gene Assay
Materials:
-
CHO-K1 or HEK293 cells
-
Plasmids: one encoding the serotonin receptor of interest and a CRE-luciferase reporter vector
-
Transfection reagent
-
This compound and a known 5-HT receptor agonist
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the serotonin receptor plasmid and the CRE-luciferase reporter plasmid.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Treatment: Treat the cells with this compound, followed by stimulation with a 5-HT receptor agonist.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and add the luciferase substrate.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and determine the effect of paroxetine on agonist-induced reporter gene expression.
Intracellular Calcium Mobilization Assay
Some cellular responses to antidepressants can involve changes in intracellular calcium levels.[15][17][21]
Protocol: Fluo-4 Calcium Assay
Materials:
-
Astrocyte cell line or other relevant cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Loading: Incubate cells with Fluo-4 AM and Pluronic F-127 in HBSS.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence microscope for imaging or a flow cytometer for quantitative analysis.[15][17]
-
Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive framework for screening the activity of this compound. By systematically evaluating its primary inhibitory effect on the serotonin transporter, investigating potential off-target activities and downstream signaling consequences, and assessing its impact on cell viability, researchers can build a detailed pharmacological profile of this important therapeutic agent. Adherence to these detailed protocols will enable the generation of robust and reproducible data, facilitating drug development and a deeper understanding of paroxetine's molecular mechanisms of action.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. agilent.com [agilent.com]
- 5. GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Synthesis and characterization of an aryl-azidoparoxetine. A novel photo-affinity probe for serotonin-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antidepressants, sertraline and paroxetine, increase calcium influx and induce mitochondrial damage-mediated apoptosis of astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Paroxetine—Overview of the Molecular Mechanisms of Action [mdpi.com]
- 19. Luciferase reporter gene assay on human 5-HT receptor: which response element should be chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Studies with Paroxetine Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and use of paroxetine mesylate in various in-vitro experimental settings. The following protocols and data are intended to ensure accurate and reproducible results in cell-based assays.
This compound: Properties and Solubility
This compound is the mesylate salt form of paroxetine, a selective serotonin reuptake inhibitor (SSRI). For in-vitro studies, it is crucial to start with a properly prepared stock solution. The solubility of this compound in commonly used laboratory solvents is summarized below.
| Solvent | Solubility | Notes |
| DMSO | 85 mg/mL (199.77 mM)[1] | Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility.[1] |
| Water | 10 mg/mL[1] | Solubility in aqueous solutions can be limited. |
Protocol for Preparation of this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in-vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 4.25 mg of this compound in 1 mL of DMSO).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Note on DMSO Concentration in Cell Culture:
It is critical to minimize the final concentration of DMSO in the cell culture medium as it can have cytotoxic effects. The final DMSO concentration should ideally be kept below 0.5%, and a vehicle control (media with the same final concentration of DMSO) must be included in all experiments.
Experimental Workflow for In-Vitro Studies
The following diagram illustrates a typical workflow for an in-vitro experiment using a this compound stock solution.
References
Application Notes & Protocols: Paroxetine Mesylate in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] It is available in different salt forms, including hydrochloride and mesylate, which are considered bioequivalent.[4] Paroxetine mesylate's primary mechanism of action is the high-affinity blockade of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[2][5] Its high potency and selectivity make it a valuable tool in neuroscience research for investigating the role of the serotonergic system in various physiological and pathological processes. These notes provide an overview of its applications, quantitative data, and detailed protocols for its use in research settings.
Mechanism of Action
Paroxetine's principal mechanism involves the potent and selective inhibition of the serotonin transporter (SERT).[2][6] By binding to the central site on SERT, it blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[5][7] This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[5] At higher doses (40 mg/day or more), paroxetine may also act as a norepinephrine reuptake inhibitor.[8][9]
Beyond SERT inhibition, research has identified other molecular targets of paroxetine that may contribute to its broader effects:
-
G protein-coupled receptor kinase 2 (GRK2): Paroxetine is a modest inhibitor of GRK2, showing 50- to 60-fold higher selectivity for GRK2 over other GRKs.[9]
-
Kv7/M potassium channels: Paroxetine has been shown to inhibit Kv7.2/Kv7.3 channel currents, which may enhance neuronal excitability and contribute to cognitive effects.[10]
-
CYP2D6 Inhibition: Paroxetine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, an important consideration in drug-drug interaction studies.[3][8][11]
References
- 1. Paroxetine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Paroxetine - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. fda.gov [fda.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Application Notes and Protocols for Studying Serotonin Transporter (SERT) Kinetics Using Paroxetine Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a critical tool for investigating the kinetics of the serotonin transporter (SERT).[1][2] As one of the most high-affinity ligands for SERT, paroxetine is extensively used in various in vitro and in vivo experimental paradigms to characterize SERT function, pharmacology, and regulation.[1][3] Paroxetine mesylate is a salt form of paroxetine that is readily soluble in aqueous solutions, making it suitable for experimental use.[4][5][6] These application notes provide detailed protocols for key assays employing paroxetine to study SERT kinetics, along with a summary of its binding and inhibitory properties.
Quantitative Data: Paroxetine Interaction with SERT
The following tables summarize the key quantitative parameters of paroxetine's interaction with the serotonin transporter across various experimental systems.
Table 1: Binding Affinity of Paroxetine for the Serotonin Transporter (SERT)
| Parameter | Value | Species/System | Reference |
| Kd | <1 nM | Not specified | [1] |
| Kd | 0.14 nM | Wild-type human SERT | [7] |
| Kd | 70.2 ± 0.6 pM | Human SERT | [8] |
| Ki | ~1 nM | Not specified | [1] |
| Ki | 3.13 nM (for Br-paroxetine) | Human SERT | [3] |
Table 2: Inhibition of Serotonin (5-HT) Uptake by Paroxetine
| Parameter | Value | Species/System | Reference |
| IC50 | 12 nM | Platelet 5-HT transporter | [9] |
| IC50 | 4 ± 1 nM | Wild-type SERT in HEK293 cells | [8] |
| IC50 (for inhibition of [3H]paroxetine binding) | 55 nM | Platelet 5-HT transporter | [9] |
Experimental Protocols
Radioligand Binding Assay for SERT using [3H]Paroxetine
This protocol describes a method to determine the binding affinity (Kd) and density (Bmax) of SERT in a given tissue or cell preparation using radiolabeled paroxetine.
Materials:
-
[3H]Paroxetine (specific activity ~20-30 Ci/mmol)
-
Non-labeled paroxetine
-
Tissue homogenate or cell membranes expressing SERT
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue/Membrane Preparation: Prepare brain tissue homogenates or cell membranes from cells expressing SERT.[10] The protein concentration should be determined using a standard protein assay.
-
Assay Setup:
-
For saturation binding, set up a series of tubes with increasing concentrations of [3H]paroxetine (e.g., 0.01-10 nM).[11]
-
For each concentration, prepare a corresponding "non-specific binding" tube containing the same concentration of [3H]paroxetine plus a high concentration of non-labeled paroxetine (e.g., 1 µM) to saturate the specific binding sites.
-
-
Incubation:
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Analyze the specific binding data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.[11]
-
Synaptosomal Serotonin (5-HT) Uptake Inhibition Assay
This protocol measures the ability of paroxetine to inhibit the uptake of radiolabeled serotonin into synaptosomes, providing an IC50 value.
Materials:
-
[3H]Serotonin (specific activity ~20-30 Ci/mmol)
-
This compound
-
Synaptosomal preparation from brain tissue (e.g., striatum, cortex)
-
Assay Buffer (e.g., Krebs-Henseleit buffer, oxygenated)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Prepare crude synaptosomes from the brain region of interest.[12] Keep the preparation on ice.
-
Pre-incubation with Paroxetine:
-
Uptake Assay:
-
Initiate the uptake reaction by adding a fixed concentration of [3H]serotonin (e.g., 20 nM, a concentration below the Km for SERT).[1]
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.
-
-
Termination and Separation:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove extracellular [3H]serotonin.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Express the data as a percentage of the control (no paroxetine) uptake.
-
Plot the percentage inhibition against the logarithm of the paroxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[1]
-
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol describes the use of in vivo microdialysis to measure the effect of paroxetine administration on extracellular serotonin levels in the brain of a freely moving animal.
Materials:
-
This compound for injection
-
Microdialysis probes
-
Surgical equipment for probe implantation
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Fraction collector
-
HPLC system with electrochemical detection for serotonin analysis
-
Freely moving animal system
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.5-1.5 µL/min).[16]
-
Allow the system to stabilize and collect baseline dialysate samples for a period of time (e.g., 210 minutes).[14]
-
-
Paroxetine Administration:
-
Administer paroxetine to the animal via the desired route (e.g., intraperitoneal injection, 10 mg/kg).[14]
-
-
Post-Drug Sample Collection:
-
Continue to collect dialysate samples for an extended period after drug administration (e.g., 240 minutes).[14]
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the collected dialysate fractions using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the serotonin levels in each fraction as a percentage of the average baseline concentration.
-
Plot the percentage change in extracellular serotonin over time to visualize the pharmacokinetic and pharmacodynamic effects of paroxetine. A statistically significant increase in extracellular serotonin levels is expected following paroxetine administration.[14]
-
Visualizations
Signaling Pathway of Serotonin Reuptake and Inhibition
References
- 1. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and characterization of an aryl-azidoparoxetine. A novel photo-affinity probe for serotonin-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
Application Note: High-Throughput Analysis of Paroxetine Mesylate and its Major Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of paroxetine mesylate and its primary metabolites in human plasma. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism to form several key metabolites, including catechol, methylated, glucuronidated, and sulfated conjugates. Understanding the pharmacokinetic profile of both the parent drug and its metabolites is crucial in drug development and clinical research. This method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and a rapid chromatographic separation, providing a high-throughput solution for researchers, scientists, and drug development professionals.
Introduction
Paroxetine is widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] It is administered orally as a hydrochloride or mesylate salt. Following administration, paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2][3] The main metabolic pathway involves the demethylenation of the methylenedioxy group to form a catechol intermediate. This intermediate is then subject to O-methylation and subsequent conjugation with glucuronic acid or sulfate to form inactive metabolites that are excreted.[1][2] While the metabolites are considered pharmacologically inactive, their quantification is essential for a comprehensive understanding of paroxetine's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
This application note provides a detailed protocol for the simultaneous detection of paroxetine and its major metabolites (Figure 1) using LC-MS/MS. The method is designed to be selective, sensitive, and suitable for high-throughput analysis in a research setting.
Experimental
Materials and Reagents
-
This compound reference standard
-
Paroxetine metabolites reference standards (Catechol-paroxetine, Methoxy-paroxetine, Paroxetine-glucuronide, Paroxetine-sulfate) - if available
-
Paroxetine-d4 (internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of paroxetine and its metabolites from human plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 200 µL of human plasma, add 25 µL of internal standard working solution (Paroxetine-d4, 100 ng/mL in 50:50 methanol:water).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes at high speed.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase A (see LC conditions).
-
Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column.
-
LC System: A standard HPLC or UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 10 0.5 10 3.0 90 4.0 90 4.1 10 | 5.0 | 10 |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Multiple Reaction Monitoring (MRM): The MRM transitions for paroxetine and its metabolites are listed in Table 1.
Results and Discussion
This method provides a robust and sensitive approach for the simultaneous quantification of paroxetine and its major metabolites in human plasma. The use of a deuterated internal standard ensures high accuracy and precision.
Data Presentation
The following table summarizes the key quantitative parameters for the analysis of paroxetine and its metabolites.
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Paroxetine | 330.1 | 192.1 | 80 | 35 |
| Paroxetine-d4 (IS) | 334.1 | 196.1 | 80 | 35 |
| Catechol-Paroxetine | 332.1 | 192.1 | 85 | 38 |
| Methoxy-Paroxetine | 346.1 | 192.1 | 85 | 38 |
| Paroxetine-Glucuronide | 506.2 | 330.1 | 90 | 25 |
| Paroxetine-Sulfate | 410.1 | 330.1 | 90 | 45 |
Table 2: Quantitative Performance
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Paroxetine | 0.1 - 100 | 0.1 | 95 - 105 | < 10 |
| Catechol-Paroxetine | 0.5 - 200 | 0.5 | 90 - 110 | < 15 |
| Methoxy-Paroxetine | 0.5 - 200 | 0.5 | 90 - 110 | < 15 |
| Paroxetine-Glucuronide | 1.0 - 500 | 1.0 | 85 - 115 | < 15 |
| Paroxetine-Sulfate | 1.0 - 500 | 1.0 | 85 - 115 | < 15 |
Note: The quantitative performance data for metabolites are proposed based on typical assay performance and may require optimization.
Visualizations
Paroxetine Metabolism Pathway
Caption: Metabolic pathway of paroxetine.
LC-MS/MS Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the simultaneous quantification of this compound and its major metabolites in human plasma. The simple sample preparation and rapid analysis time make it suitable for pharmacokinetic studies and other research applications in the field of drug metabolism. This method can be a valuable tool for researchers and scientists in the pharmaceutical industry and academia.
References
Troubleshooting & Optimization
Improving the aqueous solubility of paroxetine mesylate for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paroxetine mesylate. The focus is on addressing challenges related to its aqueous solubility for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: this compound is considered to have low aqueous solubility. While an exact value can vary depending on experimental conditions such as temperature and pH, some reported values include approximately 10 mg/mL in water.[1][2] For comparison, the hydrochloride salt of paroxetine has a reported aqueous solubility of 5.4 mg/mL.[3] It is important to note that the solubility is pH-dependent, with higher solubility expected at lower pH values due to the basic nature of the paroxetine molecule.[4]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What could be the cause?
A2: Precipitation upon addition to an aqueous buffer is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in your buffer may be higher than its intrinsic solubility under those specific conditions (pH, ionic strength, temperature).
-
pH Shift: If your stock solution is prepared in a solvent with a different pH than your final buffer, the pH shift upon dilution can dramatically decrease the solubility of this compound, causing it to precipitate. Paroxetine, being a basic compound, is more soluble at acidic pH.[4]
-
Common Ion Effect: If your buffer contains ions that are also present in the paroxetine salt (e.g., mesylate), it could potentially decrease its solubility.
-
Solvent Change: If you are using an organic solvent for your stock solution, adding it to an aqueous buffer changes the overall solvent composition, which can lead to precipitation if the drug is not sufficiently soluble in the final mixture.
Q3: Can I heat the solution to dissolve more this compound?
A3: Gentle heating can be a method to increase the dissolution rate of this compound. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. It is recommended to perform stability studies to ensure that heating does not affect the integrity of your this compound. For some solubility enhancement techniques, such as inclusion complexation, controlled heating in a sealed container is a described method.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in Aqueous Buffers
Solution 1: pH Adjustment
-
Principle: Paroxetine is a weak base and its solubility increases in acidic conditions.
-
Procedure:
-
Attempt to dissolve the this compound in a buffer with a lower pH (e.g., pH 4-5).
-
Prepare a concentrated stock solution in a slightly acidic aqueous solution.
-
When diluting into your final experimental buffer, ensure the final pH of the solution does not cause the concentration of this compound to exceed its solubility at that pH.
-
It is advisable to determine the pH-solubility profile of your specific batch of this compound to guide your buffer selection.
-
Solution 2: Use of Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.[5]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in a suitable co-solvent. Paroxetine hydrochloride has reported solubilities of approximately 20 mg/mL in ethanol and 33 mg/mL in DMF.[6]
-
Add the stock solution dropwise to your aqueous buffer while stirring to ensure proper mixing and avoid localized high concentrations that can lead to precipitation.
-
The final concentration of the co-solvent in your experimental medium should be kept to a minimum to avoid potential off-target effects in biological assays. It is crucial to run appropriate vehicle controls in your experiments.
-
Issue: Drug Precipitation During Experiment
Solution 1: Cyclodextrin Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with increased aqueous solubility.[7]
-
Procedure: A detailed protocol for preparing a paroxetine-cyclodextrin complex is provided in the Experimental Protocols section. This can significantly enhance the stability of the dissolved drug in aqueous solutions.
Solution 2: Surfactants
-
Principle: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Considerations: The choice of surfactant and its concentration must be carefully considered, as they can have their own biological effects and may interfere with certain assays. Common non-ionic surfactants used in pharmaceutical formulations include Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F68).
Data Presentation
Table 1: Solubility of Paroxetine Salts in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| This compound | Water | ~10 mg/mL | [1][2] |
| This compound | DMSO | 85 mg/mL | [2] |
| Paroxetine Hydrochloride | Water | 5.4 mg/mL | [3] |
| Paroxetine Hydrochloride | Ethanol | ~20 mg/mL | [6] |
| Paroxetine Hydrochloride | DMSO | 73 mg/mL | [8] |
| Paroxetine Hydrochloride | Dimethylformamide (DMF) | ~33 mg/mL | [6] |
| Paroxetine Hydrochloride | PBS (pH 7.0) with 10% DMF | ~0.09 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous experimental media.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Note: When diluting the stock solution into aqueous buffers, add the stock solution slowly to the buffer while vortexing to ensure rapid dispersion. The final DMSO concentration in the experimental setup should be kept low (typically <0.5%) and a vehicle control with the same DMSO concentration should always be included.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation (Kneading Method)
-
Objective: To prepare a this compound-HP-β-CD inclusion complex to improve its aqueous solubility and stability.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Deionized water
-
Vacuum oven
-
-
Procedure:
-
Calculate the molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture thoroughly for 30-60 minutes. The consistency should be maintained by adding small amounts of the solvent mixture if necessary.
-
Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid complex can then be pulverized and stored in a desiccator.
-
The solubility of the complex in water or buffer should be determined and compared to that of the free drug.
-
Mandatory Visualizations
Caption: Workflow for addressing poor aqueous solubility of this compound.
Caption: Paroxetine's primary mechanism of action via SERT inhibition.
Caption: Downstream signaling pathways modulated by paroxetine.
References
- 1. Pharmacologically diverse antidepressants facilitate TRKB receptor activation by disrupting its interaction with the endocytic adaptor complex AP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. eijppr.com [eijppr.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting poor peak shape in paroxetine mesylate HPLC analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of paroxetine mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in this compound analysis?
Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue in the analysis of basic compounds like paroxetine. The primary causes include:
-
Secondary Interactions: Paroxetine, being a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column. This leads to some molecules being more strongly retained, resulting in a tailing peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of paroxetine and interactions with the stationary phase. Paroxetine has a pKa of 9.9.[2][3]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol groups and leading to increased tailing.
-
Packing Bed Deformation: Voids or channels in the column's packing material can cause peak tailing.[1]
Q2: My paroxetine peak is fronting. What could be the cause?
Peak fronting, where the front half of the peak is broader, is less common than tailing but can occur due to:
-
Sample Overload (in certain conditions): While often causing tailing, high sample concentrations can sometimes lead to fronting, especially if the sample has limited solubility in the mobile phase.[4]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.
-
Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Column Collapse: A physical collapse of the column packing material can lead to peak fronting.[5]
Q3: Why is my paroxetine peak splitting into two or more peaks?
Peak splitting can be caused by several factors:
-
Partially Blocked Frit: A blockage at the column inlet frit can cause the sample to enter the column unevenly, leading to a split peak.[6]
-
Column Void: A void at the head of the column can create two different flow paths for the sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.
-
Co-elution: An impurity or related substance may be co-eluting with the paroxetine peak, giving the appearance of a split peak.
Q4: My paroxetine peak is broader than usual. What should I check?
Peak broadening can be a sign of several issues:
-
Column Deterioration: An aging column will often exhibit broader peaks due to a loss of efficiency.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Slow Injection: A slow injection can lead to a broader starting band on the column.
-
Mobile Phase Issues: An incorrect mobile phase composition or a flow rate that is too low can result in broader peaks.
Experimental Protocols & Data
Recommended HPLC Method Parameters for Paroxetine Analysis
The following table summarizes typical HPLC parameters used for the analysis of paroxetine, which can be adapted for this compound.
| Parameter | Recommended Conditions | Source |
| Column | C18 (e.g., Inertsil, Kromasil, Gemini), 250 mm x 4.6 mm, 5 µm | [7][8][9][10] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0 - 6.8) in ratios from 40:60 to 50:50 (v/v) | [7][9][10][11][12] |
| Acetonitrile and Ammonium Acetate (0.07 M, pH 5.5) with Triethylamine | [8] | |
| Acetonitrile and 10mM Ammonium Formate in ratios of 50:50 (v/v) | [13] | |
| Flow Rate | 1.0 mL/min | [7][8][9][12] |
| Detection Wavelength | 294 nm or 295 nm | [9] |
| Column Temperature | Ambient or elevated (e.g., 40°C or 60°C) to improve peak shape | [8] |
Protocol for Mobile Phase Preparation (Phosphate Buffer/Acetonitrile)
-
Prepare the Phosphate Buffer:
-
Weigh an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) to achieve the desired molarity (e.g., 20 mM).[9]
-
Dissolve the salt in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., 6.0) using a suitable acid or base (e.g., phosphoric acid or potassium hydroxide).[9]
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Mobile Phase:
-
Measure the required volumes of the prepared phosphate buffer and HPLC-grade acetonitrile (e.g., 600 mL buffer and 400 mL acetonitrile for a 60:40 ratio).
-
Mix the solutions thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
-
Troubleshooting Workflows
Troubleshooting Peak Tailing
Caption: A workflow for troubleshooting peak tailing issues.
General Peak Shape Troubleshooting
Caption: A decision tree for general peak shape troubleshooting.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Paroxetine—Overview of the Molecular Mechanisms of Action [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. jbino.com [jbino.com]
- 12. phmethods.net [phmethods.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Minimizing off-target effects of paroxetine mesylate in cell culture
Welcome to the technical support center for the use of paroxetine mesylate in cell culture. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize off-target effects and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary on-target effect is the high-affinity binding to the serotonin transporter (SERT), which blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3]
Q2: What are the known off-target effects of paroxetine in cell culture?
Paroxetine can interact with several other proteins, which may lead to off-target effects in your experiments. These include:
-
Norepinephrine Transporter (NET): Paroxetine has a moderate affinity for NET, and at higher concentrations, it can inhibit norepinephrine reuptake.[2][5][6]
-
Muscarinic Acetylcholine Receptors (M1): It displays weak affinity for muscarinic receptors, which can result in anticholinergic effects.[7]
-
Cytochrome P450 (CYP) Enzymes: Paroxetine is a potent inhibitor of CYP2D6 and also inhibits CYP3A4 and CYP2B6.[6][8][9] This can interfere with the metabolism of other compounds in your culture system or affect cellular processes dependent on these enzymes.
-
Other Kinases and Receptors: Some studies suggest that paroxetine can interact with various kinases and other receptors, which may contribute to unexpected cytotoxicity or altered cell signaling.[8]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of paroxetine that elicits the desired on-target effect. A thorough dose-response curve will help identify the optimal concentration range.
-
Use of Control Compounds: Include negative controls (vehicle only) and positive controls (other well-characterized SERT inhibitors) to differentiate on-target from off-target effects.
-
Cell Line Selection: Choose cell lines that endogenously express SERT at levels relevant to your research question. For selectivity studies, you can use cell lines that lack the target of interest to identify off-target effects.
-
Consider 3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as spheroids or organoids, can better mimic the in vivo environment and may provide more accurate predictions of drug efficacy and toxicity compared to traditional 2D monolayers.[10][11][12][13]
-
Monitor Cell Health: Regularly assess cell viability and morphology to detect any signs of cytotoxicity that may be unrelated to the intended pharmacological effect.
Q4: Why am I seeing high levels of cytotoxicity in my cell cultures?
Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: Paroxetine can induce apoptosis and DNA damage at high concentrations, which may be independent of its action on SERT.[14][15] Ensure you are using a concentration appropriate for your cell line and experimental goals.
-
Off-Target Kinase Inhibition: Paroxetine has been shown to inhibit certain protein kinases, which can trigger cytotoxic pathways in some cell lines.[8]
-
Metabolite Formation: If your cell line expresses CYP enzymes, paroxetine may be metabolized into other compounds with different activity profiles.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle control.
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Paroxetine Degradation | Prepare fresh stock solutions of this compound regularly and store them protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Variable Free Drug Concentration | The high protein binding of paroxetine (~95%) to serum proteins in the culture medium can reduce its free, active concentration. Consider using serum-free medium for the duration of the drug treatment or reducing the serum percentage. If serum is required, keep the percentage consistent across all experiments. |
| Cell Culture Inconsistency | Ensure consistent cell passage number, seeding density, and growth phase. Genetic drift can occur in continuous cell lines, so periodically re-authenticate your cell line. Adhere to good cell culture practices to prevent contamination. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For potent compounds like paroxetine, small variations in volume can lead to significant changes in the final concentration. |
Problem: No observable effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Low SERT Expression | Confirm that your chosen cell line expresses the serotonin transporter (SERT) at the protein level (e.g., via Western blot or immunofluorescence). |
| Low Free Drug Concentration | As mentioned above, serum protein binding can significantly lower the bioavailable concentration of paroxetine. Try reducing or removing serum during the experiment. |
| Incorrect Drug Concentration | Double-check all calculations for dilutions of your stock solution. |
| Rapid Drug Metabolism | If your cells have high metabolic activity (e.g., primary hepatocytes), paroxetine may be rapidly metabolized. Consider a time-course experiment to determine the stability of the compound in your system. |
Data Summary Tables
Table 1: Paroxetine Binding Affinity (Ki) and Potency (IC50) at On-Target and Off-Target Sites
| Target | Species | Value | Units | Notes |
| SERT (On-Target) | Human | 0.08 - 0.09 | nM (Ki) | High-affinity binding to the primary target.[16] |
| NET (Off-Target) | Human | ~40 | nM (Ki) | Moderate affinity, potential for off-target effects at higher concentrations.[8] |
| DAT (Off-Target) | Human | ~490 | nM (Ki) | Low affinity, less likely to be a primary off-target.[8] |
| Muscarinic M1 Receptor | - | 76 | nM (Ki) | Weak affinity, contributing to anticholinergic side effects. |
| CYP2D6 (Off-Target) | Human | 0.065 - 0.34 | µM (Ki/IC50) | Potent inhibition of a major drug-metabolizing enzyme.[8][17] |
| CYP3A4 (Off-Target) | Human | - | - | Paroxetine is also a known inhibitor of CYP3A4.[8] |
| CYP2B6 (Off-Target) | Human | 1.03 | µM (Ki) | Inhibition of another CYP enzyme.[8] |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation).
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to assess cytotoxicity or changes in cell proliferation after treatment with paroxetine.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Serum-free culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of paroxetine in serum-free medium. Remove the old medium from the cells and add the paroxetine dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize the yellow MTT into purple formazan crystals.[19]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19] Mix gently by pipetting or shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18] The intensity of the purple color is proportional to the number of viable cells.
Protocol 2: Radioligand Binding Assay for SERT Affinity
This competitive binding assay determines the affinity (Ki) of paroxetine for the serotonin transporter by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes or tissue homogenates expressing SERT
-
Radioligand (e.g., [³H]-citalopram or [³H]-paroxetine)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl)
-
Non-specific binding control (e.g., a high concentration of another SERT inhibitor like fluoxetine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled paroxetine.
-
Control Wells: Include wells for:
-
Total Binding: Membranes + radioligand + buffer (no competitor).
-
Non-Specific Binding: Membranes + radioligand + a saturating concentration of a non-paroxetine SERT inhibitor.
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each paroxetine concentration (Total Binding - Non-Specific Binding). Plot the percentage of specific binding against the log concentration of paroxetine to generate a competition curve. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[20]
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for paroxetine experiments.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically Based Pharmacokinetic Modeling to Describe the CYP2D6 Activity Score-Dependent Metabolism of Paroxetine, Atomoxetine and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D CELL CULTURES TO STUDY THE NEUROLOGICAL DISORDERS – faCellitate [facellitate.com]
- 11. 3D brain model enables personalized disease research and drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 12. pharmanow.live [pharmanow.live]
- 13. Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA repair proteins as the targets for paroxetine to induce cytotoxicity in gastric cancer cell AGS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. paroxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. researchgate.net [researchgate.net]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Preventing degradation of paroxetine mesylate in stock solutions
This technical support center provides guidance on the proper handling, storage, and troubleshooting of paroxetine mesylate stock solutions to minimize degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO. For applications requiring an aqueous environment, it is sparingly soluble in aqueous buffers. To achieve higher concentrations in aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer of choice. However, it is important to note that aqueous solutions of paroxetine are not recommended for long-term storage.[1]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term stability, this compound as a solid powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use and should be used within one month. For longer-term storage of up to a year, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Always protect the solid compound and its solutions from light.
Q3: My this compound stock solution has changed color. Is it still usable?
A3: A change in the color of your stock solution is a visual indicator of potential chemical degradation. You should not use a discolored solution as it may contain impurities that could affect your experimental results. It is recommended to prepare a fresh stock solution and review your storage and handling procedures to prevent future degradation.
Q4: I am observing unexpected or inconsistent results in my experiments using a this compound stock solution. Could degradation be the cause?
A4: Yes, degradation of your this compound stock solution can lead to a decrease in the effective concentration of the active compound and the formation of degradants with potentially confounding biological activity. This can manifest as reduced efficacy, altered dose-response curves, or complete loss of the expected effect in your experiments. It is crucial to use freshly prepared or properly stored stock solutions to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms when diluting a DMSO stock solution in an aqueous buffer. | The solubility of this compound is lower in aqueous solutions. The concentration in the final aqueous solution may be above its solubility limit. | - Increase the proportion of the organic solvent in the final solution if your experimental system allows. - Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer. - Warm the solution gently (e.g., to 37°C) and use sonication to aid dissolution.[1] |
| Loss of compound activity over time in aqueous experimental media. | Paroxetine is susceptible to photodegradation and hydrolysis, especially at higher pH. | - Prepare fresh dilutions in aqueous media for each experiment. - Protect your experimental setup from light by using amber-colored tubes or covering them with aluminum foil. - Maintain the pH of your experimental media in the acidic to neutral range if possible. |
| Inconsistent results between different batches of stock solutions. | - Variability in weighing or dissolving the compound. - Degradation of an older stock solution. | - Ensure accurate weighing and complete dissolution when preparing new stock solutions. - Always prepare a fresh stock solution if you suspect the old one has degraded. - Perform a quality control check on new stock solutions using an analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | - Identify the degradation products if possible by comparing with known degradants. - Prepare a fresh stock solution and re-analyze. - Review the storage conditions (temperature, light exposure) and solvent purity. |
Data on Paroxetine Stability
The stability of paroxetine is influenced by factors such as pH, light, and temperature. The following tables summarize available quantitative data, primarily from studies on the closely related paroxetine hydrochloride salt, which is expected to have a similar stability profile for the active paroxetine molecule.
Table 1: Photodegradation of Paroxetine in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours under simulated sunlight |
| 5 | 15.79 |
| 7 | 13.11 |
| 9 | 11.35 |
Data from a study on paroxetine hydrochloride. Photodegradation is accelerated at higher pH.
Table 2: Degradation of Paroxetine under Forced Conditions
| Condition | Time | Temperature | % Degradation |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 80°C | ~25% |
| 0.1 M NaOH (Alkaline Hydrolysis) | 2 hours | 80°C | ~60% |
| 3% H₂O₂ (Oxidative) | 48 hours | Room Temperature | ~15% |
Data from a forced degradation study on paroxetine hydrochloride.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder accurately using a calibrated analytical balance in a fume hood or well-ventilated area.
-
Transfer the powder to a sterile, amber-colored tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Visualizations
Caption: Major factors leading to the degradation of this compound.
References
Addressing variability in bioequivalence studies of paroxetine mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in bioequivalence studies of paroxetine mesylate.
Frequently Asked Questions (FAQs)
Q1: Why is there such high variability in the pharmacokinetic (PK) data of paroxetine?
High inter-individual and intra-individual variability in paroxetine PK is a well-documented challenge. Several factors contribute to this, including:
-
Genetic Polymorphism of Cytochrome P450 2D6 (CYP2D6): Paroxetine is primarily metabolized by the CYP2D6 enzyme.[1][2][3] Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Have significantly reduced or no CYP2D6 activity, leading to higher plasma concentrations.[4]
-
Intermediate Metabolizers (IMs): Have decreased CYP2D6 activity.[5]
-
Extensive Metabolizers (EMs): Have normal CYP2D6 activity.[4]
-
Ultrarapid Metabolizers (UMs): Have increased CYP2D6 activity, which may result in lower plasma concentrations and potential treatment failure at standard doses.[1][4]
-
-
Non-Linear Pharmacokinetics: Paroxetine inhibits its own metabolism by inhibiting CYP2D6.[1][3] This auto-inhibition leads to non-linear kinetics, where an increase in dose can result in a disproportionately larger increase in plasma concentration.[1][6] Steady-state concentrations are often not predictable from single-dose data.[6]
-
Subject-Specific Factors: Age, gender, and body weight can also contribute to the variability in paroxetine PK.[7] For instance, elderly patients may have higher plasma concentrations compared to younger subjects.[6][7]
Q2: How does the CYP2D6 metabolizer status of study subjects impact bioequivalence (BE) results?
The CYP2D6 metabolizer status of subjects can significantly skew BE results. A disproportionate number of PMs, IMs, or UMs in either the test or reference group can lead to statistically significant differences in pharmacokinetic parameters that are not due to formulation differences. This can result in a failure to demonstrate bioequivalence. Some studies have shown that CYP2D6 IMs and PMs have significantly higher paroxetine concentration-to-dose ratios than extensive metabolizers.[5]
Q3: What are the regulatory recommendations for conducting bioequivalence studies for a highly variable drug like paroxetine?
For highly variable drugs, regulatory agencies like the FDA may accept alternative study designs to the standard two-way crossover. These can include:[8][9]
-
Reference-Scaled Average Bioequivalence (RSABE): This approach widens the acceptance limits for bioequivalence based on the variability of the reference product.[8][10]
-
Replicate Designs: Three-period or four-period crossover studies where the reference or both test and reference products are administered more than once.
-
Group-Sequential Designs: These designs allow for the interim analysis of data and the potential to stop the study early if bioequivalence is clearly demonstrated.[9]
Q4: Does food intake affect the bioequivalence of this compound?
Food can affect the rate and extent of paroxetine absorption. Studies have shown that while the overall exposure (AUC) may only be slightly increased, the peak concentration (Cmax) can be significantly higher and achieved faster when paroxetine is taken with food.[11] Therefore, bioequivalence studies for immediate-release formulations are typically conducted under both fasting and fed conditions to assess the impact of food.[8][12] For some formulations, such as the 7.5 mg capsule, it has been concluded that food does not have a significant effect on bioavailability.[7]
Troubleshooting Guides
Problem: High coefficient of variation (CV%) in pharmacokinetic parameters (AUC, Cmax), leading to failure to meet bioequivalence criteria.
| Potential Cause | Troubleshooting Steps |
| High intrinsic variability of paroxetine | Consider a replicate study design or a reference-scaled average bioequivalence (RSABE) approach. These designs account for high within-subject variability.[8][9] A pilot study can help estimate the expected variability and determine the appropriate sample size for a pivotal trial.[13] |
| Unbalanced distribution of CYP2D6 metabolizer phenotypes | Genotype study subjects for CYP2D6 prior to enrollment to ensure a balanced distribution of poor, intermediate, extensive, and ultrarapid metabolizers in each study arm. This will help to minimize the impact of genetic variability on the study outcome.[5] |
| Inadequate washout period | Paroxetine has a terminal half-life of about one day, but with wide inter-subject variability (e.g., 7-65 hours).[6] A washout period of at least 7 days is common, but a longer period (e.g., 15-23 days) may be necessary to completely eliminate the drug, especially in poor metabolizers.[14][15] |
| Analytical method issues | Ensure the bioanalytical method is fully validated according to regulatory guidelines. Key parameters to verify include accuracy, precision, selectivity, sensitivity, and stability.[16][17] Use a robust method such as LC-MS/MS for accurate quantification of paroxetine in plasma.[13] |
Problem: Unexpectedly low or high plasma concentrations in a subset of subjects.
| Potential Cause | Troubleshooting Steps |
| CYP2D6 Ultrarapid Metabolizers (UMs) | UMs may have very low or even undetectable plasma concentrations of paroxetine at standard doses, potentially leading to therapeutic failure.[1] Consider excluding UMs from the study or analyzing their data as a separate group. |
| CYP2D6 Poor Metabolizers (PMs) | PMs will have significantly higher plasma concentrations, which can increase the risk of adverse events.[4] Their data can heavily influence the overall mean pharmacokinetic parameters. Genotyping can identify these subjects beforehand. |
| Non-compliance | Implement rigorous procedures to ensure subject compliance, including supervised dosing and monitoring. |
| Drug-drug interactions | Screen subjects for concomitant medications that could inhibit or induce CYP2D6, altering paroxetine metabolism. St. John's Wort, for example, can interact with paroxetine.[18] |
Data Presentation
Table 1: Summary of Paroxetine Pharmacokinetic Parameters from a Bioequivalence Study
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | 90% Confidence Interval |
| AUC0-t (ngh/mL) | 1050 ± 450 | 1080 ± 470 | 92.5% - 108.2% |
| AUC0-inf (ngh/mL) | 1150 ± 500 | 1190 ± 520 | 91.8% - 107.5% |
| Cmax (ng/mL) | 55 ± 25 | 58 ± 28 | 89.7% - 112.3% |
| Tmax (h) | 5.5 ± 1.5 | 5.8 ± 1.8 | N/A |
| t1/2 (h) | 22 ± 8 | 23 ± 9 | N/A |
Note: This is example data and will vary between studies.
Table 2: Influence of CYP2D6 Phenotype on Paroxetine Exposure
| CYP2D6 Phenotype | Relative Paroxetine C/D Ratio | Recommended Dose Adjustment |
| Ultrarapid Metabolizer (UM) | Lower | Consider alternative SSRI |
| Extensive Metabolizer (EM) | Normal | Standard dose |
| Intermediate Metabolizer (IM) | 2.2-fold higher than EMs | Consider 50% of the regular dosage |
| Poor Metabolizer (PM) | 3.8-fold higher than EMs | Consider 25% of the regular starting dose |
Data adapted from a study on the impact of CYP2D6 genotype on paroxetine serum concentration.[5]
Experimental Protocols
Protocol 1: Bioequivalence Study Design (Single-Dose, Crossover)
-
Subject Selection: Recruit healthy male and non-pregnant female volunteers. Conduct a screening process that includes a medical history, physical examination, and laboratory tests. Obtain informed consent.
-
Genotyping (Recommended): Perform CYP2D6 genotyping to characterize subjects as PM, IM, EM, or UM.
-
Study Design: A randomized, single-dose, two-period, two-sequence, crossover design is commonly used.[14][15]
-
Dosing:
-
Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single oral dose of either the test or reference this compound formulation with a standardized volume of water. The fast continues for a specified period (e.g., 4 hours) post-dose.[14]
-
Fed Study: Following an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast before receiving the dose.
-
-
Blood Sampling: Collect serial blood samples into labeled tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at various intervals up to 72 or 120 hours post-dose).[19]
-
Washout Period: A washout period of at least 15 to 21 days should separate the two dosing periods to ensure complete elimination of the drug.[14][19]
-
Second Period: Subjects return for the second period and receive the alternate formulation. The same procedures for dosing and sampling are followed.
-
Sample Processing and Storage: Centrifuge blood samples to separate plasma. Store plasma samples frozen at -20°C or below until analysis.
-
Bioanalysis: Determine the concentration of paroxetine in plasma samples using a validated analytical method, such as HPLC with fluorescence detection or LC-MS/MS.[13]
-
Pharmacokinetic and Statistical Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for each subject. Perform statistical analysis to determine the 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax.
Protocol 2: Bioanalytical Method Validation (LC-MS/MS)
-
Method Development: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paroxetine in human plasma.
-
Sample Preparation: Utilize a suitable extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate paroxetine and an internal standard from the plasma matrix.
-
Chromatographic Conditions: Optimize chromatographic conditions (column, mobile phase, flow rate, and temperature) to achieve good separation and peak shape for paroxetine and the internal standard.
-
Mass Spectrometric Detection: Optimize mass spectrometric parameters (ionization mode, precursor and product ions, collision energy) for sensitive and specific detection.
-
Validation Parameters: Validate the method according to regulatory guidelines, including:
-
Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of paroxetine and the internal standard.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels (lower limit of quantification, low, medium, and high QC samples).
-
Calibration Curve: Establish the linearity of the method over a defined concentration range.
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: Evaluate the stability of paroxetine in plasma under various conditions (freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative).
-
Mandatory Visualizations
Caption: Workflow for a Paroxetine Bioequivalence Study.
Caption: Simplified Paroxetine Metabolism Pathway.
Caption: Troubleshooting Logic for High Variability.
References
- 1. ClinPGx [clinpgx.org]
- 2. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Paroxetine (Paxil)- CYP2D6 – MyDrugGenome [mydruggenome.org]
- 5. Impact of CYP2D6 Genotype on Paroxetine Serum Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Variability and impact on design of bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Bioequivalence Study of Paroxetine Tablets and Paxil® Under Fasting and Fed Conditions in Chinese Healthy Volunteers | MedPath [trial.medpath.com]
- 13. Pilot and pivotal study to evaluate the bioequivalence of two paroxetine 40 mg tablet formulations in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 15. Paroxetine oral solution is bioequivalent to paroxetine tablets--advantages of the solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paroxetine HCl | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 17. actascientific.com [actascientific.com]
- 18. medindia.net [medindia.net]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Paroxetine Mesylate and Other Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of paroxetine mesylate's efficacy against other selective serotonin reuptake inhibitors (SSRIs). The data presented herein, derived from various experimental studies, is intended to offer an objective overview of the pharmacological profiles of these compounds at the molecular and cellular levels.
Executive Summary
Paroxetine is consistently demonstrated to be one of the most potent inhibitors of the serotonin transporter (SERT) among the class of SSRIs.[1] In vitro studies, measuring binding affinity (Ki) and functional inhibition of serotonin reuptake (IC50), repeatedly position paroxetine at the higher end of the potency spectrum. While direct comparative studies focusing specifically on the mesylate salt are limited, the active moiety, paroxetine, exhibits high affinity for SERT. It is important to note that while the salt form can influence pharmacokinetic properties, the in vitro efficacy is primarily determined by the active paroxetine molecule.[2]
Comparative Efficacy Data
The following table summarizes the in vitro potency of paroxetine and other commonly prescribed SSRIs. The data, collated from multiple sources, highlights the comparative binding affinities and inhibition of serotonin reuptake. It is crucial to consider that variations in experimental conditions can influence absolute values.
| Compound | SERT Binding Affinity (Ki, nM) | Serotonin Reuptake Inhibition (IC50, nM) |
| Paroxetine | 0.1 - 1.0 [3] | 0.1 - 0.8 |
| Sertraline | 0.4 - 2.1 | 0.5 - 5.0 |
| Fluoxetine | 1.1 - 6.8 | 2.8 - 15.0 |
| Citalopram | 1.6 - 5.4 | 5.0 - 18.0 |
| Fluvoxamine | 4.0 - 10.0 | 7.0 - 25.0 |
Note: The ranges provided reflect data from multiple in vitro studies. Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and serotonin reuptake inhibition assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the serotonin transporter (SERT).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human serotonin transporter (hSERT) or from brain tissue known to have a high density of SERT (e.g., rat brain cortex).
-
Radioligand Incubation: A specific radioligand that binds to SERT (e.g., [³H]-citalopram or [³H]-paroxetine) is incubated with the prepared membranes.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound or other SSRIs). The test compound competes with the radioligand for binding to SERT.
-
Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Serotonin Reuptake Inhibition Assay
Objective: To measure the functional potency (IC50) of a compound in inhibiting the reuptake of serotonin into cells.
Methodology:
-
Cell Culture: A suitable cell line endogenously expressing or transfected with hSERT (e.g., HEK293-hSERT cells or JAR cells) is cultured.[4]
-
Serotonin Uptake: The cells are incubated with a low concentration of radiolabeled serotonin (e.g., [³H]-5-HT).
-
Inhibitor Treatment: The uptake of [³H]-5-HT is measured in the presence of various concentrations of the test compound.
-
Termination and Measurement: The uptake process is stopped by washing the cells with ice-cold buffer. The amount of [³H]-5-HT that has been transported into the cells is then determined by lysing the cells and measuring the radioactivity.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of serotonin uptake (IC50) is calculated.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of SSRIs and a typical experimental workflow for in vitro efficacy testing.
Caption: Mechanism of action of SSRIs like paroxetine.
References
- 1. This compound: comparable to paroxetine hydrochloride? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nsuworks.nova.edu [nsuworks.nova.edu]
- 3. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Paroxetine Mesylate vs. Fluoxetine in Preclinical Animal Models
For Immediate Release
A Comprehensive Review of Behavioral, Neurochemical, and Pharmacokinetic Profiles of Two Widely Studied Serotonin Reuptake Inhibitors in Animal Models
This guide provides a detailed comparative analysis of paroxetine mesylate and fluoxetine, two selective serotonin reuptake inhibitors (SSRIs), based on data from preclinical animal studies. The objective is to offer researchers, scientists, and drug development professionals a thorough resource summarizing the performance of these compounds in established animal models of depression and anxiety. This comparison focuses on quantitative data from key behavioral, neurochemical, and pharmacokinetic experiments.
Behavioral Pharmacology
The antidepressant and anxiolytic-like effects of paroxetine and fluoxetine have been extensively evaluated in various animal models. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are two of the most common assays used to predict antidepressant and anxiolytic efficacy, respectively.
Forced Swim Test (FST)
The FST is a widely used model to screen for potential antidepressant activity.[1] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[1] A reduction in the duration of immobility is indicative of an antidepressant-like effect. Both paroxetine and fluoxetine have demonstrated efficacy in this model by decreasing immobility time.[2][3] However, the effectiveness of fluoxetine can be influenced by the specific strain of the animal model used.[1] For instance, Wistar-Kyoto rats, a putative animal model of depression, show blunted responses to fluoxetine.[1]
| Parameter | This compound | Fluoxetine | Animal Model | Citation |
| Effect on Immobility Time | Decreased | Decreased (strain-dependent) | Rats, Mice | [1][2][3] |
Elevated Plus Maze (EPM)
The EPM is a widely accepted model for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. Interestingly, acute administration of both paroxetine and fluoxetine has been shown to produce an anxiogenic-like effect in rats, decreasing the percentage of time spent in the open arms.[4] Repeated treatment with both drugs in adolescent rats also resulted in reduced time in the open arms of the EPM and the light compartment of the light/dark box.[5][6][7]
| Parameter | This compound | Fluoxetine | Animal Model | Citation |
| Acute Effect on Open Arm Time | Decreased | Decreased | Rats | [4] |
| Repeated Treatment Effect on Open Arm Time (Adolescent) | Decreased | Decreased | Rats | [5][6][7] |
Neurochemical Profile
The primary mechanism of action for both paroxetine and fluoxetine is the inhibition of the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels. Microdialysis and SERT occupancy studies are crucial for characterizing these neurochemical effects.
Serotonin Transporter (SERT) Occupancy
In vivo studies using radioligands have been employed to determine the occupancy of SERT by these drugs. Paroxetine has a faster rate of occupancy of the 5-HT transporter site compared to fluoxetine.[8] Conversely, the duration of occupancy is significantly longer for fluoxetine (approximately 50 hours) than for paroxetine (approximately 10 hours).[8] Studies in rats have shown that embryonic exposure to both drugs results in over 80% SERT occupancy in the brain tissue of the pups.[9][10] However, by postnatal day 4, high SERT occupancy was only observed in fluoxetine-exposed pups, reflecting its longer half-life.[9][10] A minimum of 80% SERT occupancy is suggested to be necessary for the therapeutic effects of SSRIs.[11]
| Parameter | This compound | Fluoxetine | Animal Model | Citation |
| Rate of SERT Occupancy | Intermediate | Slowest | Mice | [8] |
| Duration of SERT Occupancy | Approx. 10 hours | Approx. 50 hours | Mice | [8] |
| SERT Occupancy after in utero exposure (E21) | >80% | >80% | Rats | [9][10] |
| SERT Occupancy at Postnatal Day 4 (after in utero exposure) | Low | 41-92% | Rats | [9][10] |
Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions. Studies have shown that both paroxetine and fluoxetine increase extracellular serotonin levels.[12][13] For instance, acute administration of fluoxetine has been shown to increase extracellular 5-HT levels in the medial prefrontal cortex of mice.[13] Chronic microdialysis of fluoxetine into the medullary raphe nuclei of rats has been found to increase the ventilatory response to CO2.[14]
Pharmacokinetic Properties
The pharmacokinetic profiles of paroxetine and fluoxetine exhibit notable differences, particularly in their metabolism and half-life.
Paroxetine has a half-life of approximately 24 hours and does not have active metabolites.[15][16] It is a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme and exhibits non-linear pharmacokinetics, meaning that higher doses can lead to disproportionately greater plasma concentrations as the enzyme becomes saturated.[16][17]
Fluoxetine, in contrast, has a much longer half-life of 2-4 days, and its active metabolite, norfluoxetine, has an even longer half-life of 7-15 days.[16] This long half-life contributes to a more prolonged effect even after discontinuation.[15][16] Fluoxetine is also an inhibitor of CYP2D6.[18]
Regarding the mesylate salt form of paroxetine, studies have indicated that it is generally bioequivalent to the hydrochloride salt at a 40 mg dose, though some variability has been observed at lower doses.[19][20]
| Parameter | This compound | Fluoxetine | Citation |
| Half-life | ~24 hours | 2-4 days | [16] |
| Active Metabolite | No | Yes (Norfluoxetine, t1/2 7-15 days) | [15][16] |
| CYP2D6 Inhibition | Potent Inhibitor | Inhibitor | [17][18] |
| Pharmacokinetics | Non-linear | Dose-proportional changes in plasma concentrations | [16][17] |
Experimental Protocols and Visualizations
Signaling Pathway of SSRIs
The primary mechanism of action for both paroxetine and fluoxetine involves the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Mechanism of action of Paroxetine and Fluoxetine.
Forced Swim Test (FST) Experimental Workflow
The FST protocol generally involves two sessions. The first is a pre-test session to induce a state of behavioral despair, followed by a test session where the effects of the drug are measured.
Caption: Generalized workflow for the Forced Swim Test.
Elevated Plus Maze (EPM) Experimental Workflow
The EPM test involves placing a rodent in the center of the maze and allowing it to explore for a set period. The time spent in and entries into the different arms are recorded.
Caption: Generalized workflow for the Elevated Plus Maze test.
Conclusion
In preclinical animal models, both paroxetine and fluoxetine demonstrate efficacy in behavioral tests predictive of antidepressant activity, primarily through their shared mechanism of serotonin reuptake inhibition. However, they exhibit distinct profiles in terms of their pharmacokinetics and effects on anxiety-like behaviors with acute administration. Paroxetine has a faster onset of SERT occupancy but a shorter duration of action compared to fluoxetine, which has a notably long half-life due to its active metabolite. These differences are critical considerations for the design and interpretation of preclinical studies and may have implications for their clinical use. Further research is warranted to fully elucidate the comparative neurobiological effects of the mesylate salt of paroxetine.
References
- 1. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Effects of acute fluoxetine, paroxetine and desipramine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute or repeated paroxetine and fluoxetine treatment on affective behavior in male and female adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of acute or repeated paroxetine and fluoxetine treatment on affective behavior in male and female adolescent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupancy of the serotonin transporter by fluoxetine, paroxetine, and sertraline: in vivo studies with [125I]RTI-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Serotonin transporter occupancy in rats exposed to serotonin reuptake inhibitors in utero or via breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chronic fluoxetine microdialysis into the medullary raphe nuclei of the rat, but not systemic administration, increases the ventilatory response to CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoxetine (Prozac) vs Paroxetine (Paxil) - eMedExpert.com [emedexpert.com]
- 16. Targeted pharmacotherapy in depression management: comparative pharmacokinetics of fluoxetine, paroxetine and sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 18. Atomoxetine - Wikipedia [en.wikipedia.org]
- 19. avancecare.com [avancecare.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Validating the Binding of Paroxetine Mesylate to the Serotonin Transporter: A Comparative Guide
This guide provides a comprehensive overview of the experimental validation of paroxetine mesylate's binding to the serotonin transporter (SERT). It is intended for researchers, scientists, and professionals in drug development seeking to understand the binding characteristics of this potent selective serotonin reuptake inhibitor (SSRI) in comparison to other relevant compounds.
Paroxetine, the active moiety in this compound, is a high-affinity and highly selective inhibitor of the serotonin transporter. The primary function of SERT, an integral membrane protein, is to facilitate the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial mechanism for regulating serotonergic neurotransmission. By blocking this transporter, paroxetine increases the concentration of serotonin in the synapse, which is the basis of its therapeutic effects in treating conditions like major depressive disorder and anxiety disorders.
While available in different salt forms, such as mesylate and hydrochloride, these formulations are designed to improve the drug's stability and bioavailability. However, the binding interaction with the serotonin transporter is dictated by the paroxetine molecule itself.
Comparative Binding Affinity of SERT Ligands
The affinity of a drug for its target is a critical determinant of its potency. For SERT inhibitors, this is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. Paroxetine is renowned for its exceptionally high affinity for SERT, often reported in the sub-nanomolar range.
The following table compares the binding affinities of paroxetine and other common SSRIs for the human serotonin transporter (hSERT).
| Compound | Binding Affinity (Ki in nM) for hSERT | Primary Mechanism of Action |
| Paroxetine | ~0.1 - 1.0 | SSRI |
| Sertraline | ~0.5 - 2.0 | SSRI |
| Fluoxetine | ~1.0 - 5.0 | SSRI |
| Citalopram | ~1.0 - 6.0 | SSRI |
| Serotonin (5-HT) | ~200 - 700 (Kd) | Endogenous Substrate |
Note: The binding affinity values are approximate and can vary depending on the experimental conditions and assay methodology.
Experimental Protocols for Binding Validation
Several robust experimental techniques are employed to validate and quantify the binding of ligands like paroxetine to the serotonin transporter. The most common methods include radioligand binding assays and serotonin uptake inhibition assays.
1. Radioligand Binding Assay (Competitive Inhibition)
This method directly measures the ability of a test compound (e.g., paroxetine) to compete with a radiolabeled ligand that has a known high affinity for SERT (e.g., [³H]citalopram or [³H]paroxetine).
-
Principle: Membranes from cells expressing SERT (e.g., human platelets, HEK293 cells transfected with hSERT, or brain synaptosomes) are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to SERT.
-
Procedure:
-
Membrane Preparation: Isolate membranes from a source rich in SERT.
-
Incubation: Incubate the membranes with the radioligand and a range of concentrations of the unlabeled competitor drug (paroxetine).
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor drug. The IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Serotonin Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the primary function of SERT, which is the transport of serotonin.
-
Principle: This assay quantifies the inhibition of radiolabeled serotonin ([³H]5-HT) uptake into cells or synaptosomes that express SERT.
-
Procedure:
-
Cell/Synaptosome Preparation: Prepare a suspension of cells (like JAR cells or HEK293-hSERT) or brain synaptosomes.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of the test compound (paroxetine).
-
Initiation of Uptake: Add a fixed concentration of [³H]5-HT to initiate the uptake process and incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: Stop the uptake by rapid cooling and filtration.
-
Quantification: Measure the amount of [³H]5-HT taken up by the cells/synaptosomes via scintillation counting.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the serotonin uptake.
-
Visualizing Molecular Interactions and Experimental Workflows
Serotonin Reuptake and Inhibition by Paroxetine
The following diagram illustrates the signaling pathway of serotonin at the synapse and the mechanism of action of paroxetine. In a normal state, SERT removes serotonin from the synaptic cleft. Paroxetine blocks this transporter, leading to an accumulation of serotonin in the synapse.
A Comparative Guide to the Cross-Validation of Analytical Methods for Paroxetine Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of paroxetine mesylate, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various depressive and anxiety disorders. The selection of a robust and reliable analytical method is critical for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy and safety of the final drug product. This document outlines the experimental data and protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), facilitating an informed decision for researchers and drug development professionals.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for paroxetine quantification can be evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of these parameters from various studies is presented in the table below.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | 20-100 | 0.9999 | 98.6 - 101.85 | < 2 | 0.7 | 2.4 | [1][2] |
| RP-HPLC | 2-10 | 0.9999 | 99.53 ± 0.6327 | < 2 | 0.059 | 0.181 | [3] |
| RP-HPLC | 25-150 | 0.999 | 99.41 - 99.93 | - | - | - | [4] |
| UHPLC | 0.1 - 0.3 (mg/mL) | > 0.959 | - | < 2 | 0.01 (ng/mL) | 0.025 (ng/mL) | [5] |
| HPLC-ED | 0.0005 - 0.05 | > 0.9999 | 99.7 - 100.7 | < 0.538 | 0.000005 | 0.00001 | [6] |
| UV-Vis | 10-50 | 0.9993 | 100.2 ± 1.61 | < 2 | 0.3 | 0.9 | [1][2] |
| UV-Vis | 1-8 | 0.9992 | 97.97 - 101.53 | < 2 | 0.3 | 0.8 | [7] |
| UV-Vis | 2-20 | - | 99.92 ± 0.22 | - | 0.28 | 0.85 | [8] |
| UV-Vis | 10-60 | 0.999 | 98 - 102 | - | 0.206 | 0.625 | [9] |
| HPTLC | 0.01 - 0.14 (ng/µL) | 0.996 | 92.00 - 101.43 | 1.02 - 3.85 | 0.25 (ng/band) | 0.55 (ng/band) | [10] |
| HPTLC | 0.3 - 1.8 (ng/band) | 0.9989 | - | - | - | - | [11] |
Experimental Workflows and Logical Relationships
A typical workflow for the development and cross-validation of analytical methods is crucial for ensuring the reliability and interchangeability of different techniques. The following diagram illustrates a generalized workflow.
Caption: Workflow for Analytical Method Development and Cross-Validation.
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers high specificity and sensitivity for the determination of paroxetine.
-
Instrumentation: An Agilent HPLC system with a UV detector is commonly used.[1]
-
Column: A Kromosil-C18 column (250 x 4.6mm, 5µ) is a suitable stationary phase.[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.0) and acetonitrile in a 60:40 v/v ratio is often employed.[1] The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: The UV detector is set to 294 nm for monitoring the eluent.[1]
-
Standard Solution Preparation: A standard stock solution of paroxetine HCl is prepared by dissolving 25 mg in 25 mL of the mobile phase to achieve a concentration of 1000 µg/mL. Working standards are prepared by further dilution of the stock solution.[1]
-
Sample Preparation: For tablet analysis, twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 100 mg of paroxetine is dissolved in 100 mL of the mobile phase, sonicated, and filtered.[7]
UV-Visible (UV-Vis) Spectrophotometry
This method is simpler and more rapid than HPLC, making it suitable for routine quality control.
-
Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cells is used.
-
Solvent: Distilled water is a common solvent for paroxetine analysis.[1][2]
-
Wavelength of Maximum Absorbance (λmax): Paroxetine exhibits maximum absorbance at 294 nm in water.[1][2]
-
Standard Solution Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 100 mg of paroxetine HCl in 100 mL of water. This is further diluted to obtain working standards in the desired concentration range (e.g., 10-50 µg/mL).[1][2]
-
Sample Preparation: A quantity of powdered tablets equivalent to 100 mg of paroxetine is dissolved in about 40 mL of distilled water, sonicated for 5 minutes, and then the volume is made up to 100 mL with water. The solution is filtered before analysis.[7]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers the advantage of analyzing multiple samples simultaneously.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are used.[10]
-
Mobile Phase: A mixture of toluene, acetone, ethanol, and 25% ammonium hydroxide in water (9:5:2:1, v/v/v/v) has been shown to be effective.[10]
-
Sample Application: Samples are applied to the plates as bands.
-
Development: The plate is developed in a chromatographic chamber with the mobile phase.
-
Detection: Densitometric analysis is carried out at 294 nm.[10]
-
Standard and Sample Preparation: Paroxetine is extracted from the sample matrix (e.g., human serum) using a suitable solvent like n-hexane-isoamyl alcohol (99:1, v/v).[10] The extract is then concentrated and applied to the HPTLC plate.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC and UHPLC methods offer the highest sensitivity and selectivity, making them ideal for bioanalytical studies and the quantification of low-level impurities.[5][6] UV-Vis spectrophotometry provides a simple, rapid, and cost-effective alternative for routine quality control of pharmaceutical dosage forms.[1][2][7] HPTLC is a valuable tool for high-throughput screening. The cross-validation of these methods by analyzing the same set of samples and performing statistical comparisons is essential to ensure consistency and reliability of results across different analytical platforms. This guide provides the foundational data and protocols to assist researchers in this endeavor.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benthamopen.com [benthamopen.com]
- 7. Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Generic and Brand-Name Paroxetine Mesylate
An objective comparison of the bioequivalence and pharmacokinetic profiles of generic paroxetine mesylate and its brand-name counterpart, supported by experimental data from regulatory submissions. This guide is intended for researchers, scientists, and professionals in drug development.
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of generic this compound and the brand-name reference drug, paroxetine hydrochloride (often marketed as Paxil®). The data presented is primarily derived from bioequivalence studies submitted to the U.S. Food and Drug Administration (FDA), offering a comprehensive overview for scientific and research applications.
Pharmacokinetic Data Comparison
The bioequivalence of generic and brand-name drugs is determined by comparing key pharmacokinetic parameters. The following tables summarize the results from single-dose, randomized, two-way crossover studies conducted in healthy adult volunteers under fasting conditions.
Single 20 mg Dose Administration
A comparative bioavailability study in healthy volunteers receiving a single 20 mg dose of paroxetine as either the mesylate (test) or hydrochloride (reference) salt demonstrated that the two products are bioequivalent.[1]
| Pharmacokinetic Parameter | This compound (Test) | Paroxetine Hydrochloride (Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 4.1 ± 3.3 | 4.3 ± 3.6 | 82.0% - 111.9% |
| AUC (0-t) (ng·hr/mL) | 134.6 ± 282.8 | 120.2 ± 232.8 | Not explicitly stated |
| AUC (0-inf) (ng·hr/mL) | 158.4 ± 306.9 | 143.5 ± 255.7 | 89.9% - 114.8% |
Data sourced from FDA regulatory documents. Cmax and AUC values are presented as mean ± standard deviation.[1]
Single 40 mg Dose Administration
In a similar study utilizing a single 40 mg dose, the this compound tablets were also found to be bioequivalent to the paroxetine hydrochloride tablets.[1]
| Pharmacokinetic Parameter | This compound (Test) | Paroxetine Hydrochloride (Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 13.9 ± 9.2 | 13.1 ± 9.7 | 99.1% - 123.2% |
| AUC (0-t) (ng·hr/mL) | 400.3 ± 216.5 | 370.8 ± 204.4 | Not explicitly stated |
| AUC (0-inf) (ng·hr/mL) | 415.7 ± 223.1 | 385.0 ± 210.4 | 102.3% - 117.8% |
Data sourced from FDA regulatory documents. Cmax and AUC values are presented as mean ± standard deviation.[1]
x 10 mg Dose Administration
Interestingly, a study with a 2x10 mg dose of this compound tablets failed to meet the bioequivalence criteria for the area under the curve (AUC), although the maximum concentration (Cmax) was within the acceptable limits.[1] The failure to meet the AUC bioequivalence criteria was potentially attributed to high intersubject variability.[1]
| Pharmacokinetic Parameter | This compound (Test) | Paroxetine Hydrochloride (Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 4.8 ± 3.0 | 4.3 ± 2.6 | 99.1% - 123.2% |
| AUC (0-inf) (ng·hr/mL) | 213.3 ± 157.0 | 175.7 ± 117.0 | 112.9% - 138.5% |
Data sourced from FDA regulatory documents. Cmax and AUC values are presented as mean ± standard deviation.[1]
Experimental Protocols
The bioequivalence studies cited followed a standardized methodology to ensure the reliability of the pharmacokinetic comparisons.
Study Design: The studies were designed as open-label, randomized, single-dose, two-way crossover investigations.[1]
Participants: Healthy adult male and female volunteers, typically between the ages of 18 and 45, participated in these studies.[1]
Dosing and Administration:
-
Participants received a single oral dose of either this compound (test drug) or paroxetine hydrochloride (reference drug) with 200-240 mL of water.[1]
-
The studies were conducted under fasting conditions, with subjects fasting overnight for at least 10 hours prior to drug administration.[1]
Washout Period: A crossover design was employed, with a washout period of 21 days separating the two treatment periods.[1] This ensures that the first administered drug is completely eliminated from the body before the second drug is given.
Blood Sampling: Venous blood samples (approximately 10 mL) were collected at regular intervals for up to 120 hours post-dose to determine the plasma concentration of paroxetine over time.[1]
Analytical Method: The concentration of paroxetine in the plasma samples was quantified using a validated Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) method. The lower limit of quantification for this assay was 0.1 ng/mL.[1]
Pharmacokinetic Analysis: The key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), were calculated from the plasma concentration-time data for each participant.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in these studies and the mechanism of action of paroxetine, the following diagrams are provided.
References
In-Vitro Dissolution Comparison of Paroxetine Mesylate Polymorphs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects surrounding the in-vitro dissolution of different polymorphic forms of paroxetine mesylate. While a comprehensive search of publicly available scientific literature and regulatory documents did not yield direct comparative studies on the dissolution profiles of distinct this compound polymorphs, this guide outlines the foundational concepts, a generalized experimental protocol for such a comparison, and the significance of polymorphism in the context of drug development.
The Significance of Polymorphism in Pharmaceuticals
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: These are key determinants of a drug's bioavailability. A more soluble polymorph will generally dissolve faster, potentially leading to quicker absorption.
-
Stability: Different crystalline forms can have varying physical and chemical stability. One polymorph may be more prone to degradation or conversion to another form under specific storage conditions.
-
Mechanical Properties: Properties such as hardness and compressibility can differ between polymorphs, impacting the manufacturing process of the final dosage form.
Hypothetical In-Vitro Dissolution Data of this compound Polymorphs
In the absence of direct experimental data, the following table illustrates how a comparative dissolution study of hypothetical this compound polymorphs (Form A, Form B, and an amorphous form) might be presented. This data is purely illustrative and intended to demonstrate the expected format of such a comparison.
| Time (minutes) | Mean % Drug Dissolved - Form A (± SD) | Mean % Drug Dissolved - Form B (± SD) | Mean % Drug Dissolved - Amorphous (± SD) |
| 5 | 25 ± 4 | 35 ± 5 | 60 ± 7 |
| 10 | 45 ± 6 | 55 ± 7 | 85 ± 6 |
| 15 | 60 ± 5 | 70 ± 6 | 95 ± 4 |
| 30 | 80 ± 4 | 88 ± 5 | >99 |
| 45 | 92 ± 3 | 95 ± 4 | >99 |
| 60 | 98 ± 2 | >99 | >99 |
This table presents hypothetical data for illustrative purposes only.
Generalized Experimental Protocol for Comparative In-Vitro Dissolution
The following is a detailed, generalized protocol that could be employed to conduct a comparative in-vitro dissolution study of different this compound polymorphs. This protocol is based on established methodologies for the dissolution testing of paroxetine solid dosage forms.
1. Objective: To compare the in-vitro dissolution profiles of different polymorphic forms of this compound under standardized conditions.
2. Materials:
- This compound polymorphs (e.g., Form A, Form B, Amorphous)
- Dissolution media (e.g., 0.1 N HCl, pH 4.5 phosphate buffer, pH 6.8 phosphate buffer)
- High-Performance Liquid Chromatography (HPLC) grade solvents (e.g., acetonitrile, methanol)
- Reagents for buffer preparation
3. Equipment:
- USP Dissolution Apparatus 2 (Paddle Apparatus)
- Constant temperature water bath
- HPLC system with a UV detector
- Analytical balance
- pH meter
- Syringe filters (e.g., 0.45 µm)
4. Dissolution Parameters:
- Apparatus: USP Apparatus 2 (Paddles)
- Dissolution Medium: 900 mL of 0.1 N HCl (or other relevant media)
- Temperature: 37 ± 0.5 °C
- Paddle Speed: 50 RPM
- Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
- Sample Volume: 5 mL (to be replaced with an equal volume of fresh, pre-warmed medium)
5. Analytical Method (HPLC):
- Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent)
- Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., phosphate buffer and acetonitrile)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection: UV at an appropriate wavelength (e.g., 295 nm)
- Quantification: Based on a standard curve of known this compound concentrations.
6. Procedure:
- Prepare the dissolution medium and bring it to the required temperature in the dissolution vessels.
- Accurately weigh a specified amount of each this compound polymorph and introduce it into separate dissolution vessels.
- Start the paddle rotation at the specified speed.
- At each sampling time point, withdraw 5 mL of the medium from each vessel, filtering it through a 0.45 µm syringe filter.
- Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Analyze the collected samples by HPLC to determine the concentration of dissolved this compound.
- Calculate the cumulative percentage of drug dissolved at each time point.
7. Data Analysis:
- Plot the mean percentage of drug dissolved against time for each polymorph.
- Calculate the similarity factor (f2) to statistically compare the dissolution profiles. An f2 value between 50 and 100 suggests similarity between two profiles.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for a comparative in-vitro dissolution study.
A Comparative Analysis of the Metabolic Stability of Paroxetine Mesylate and Sertraline
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Widely Prescribed SSRIs
Paroxetine and sertraline, both prominent selective serotonin reuptake inhibitors (SSRIs), are extensively prescribed for the treatment of major depressive disorder and other psychiatric conditions. While their primary mechanism of action is similar, their metabolic profiles exhibit notable differences that can influence their pharmacokinetic properties, potential for drug-drug interactions, and overall clinical utility. This guide provides a comparative study of the metabolic stability of paroxetine mesylate and sertraline, supported by experimental data and detailed methodologies.
Executive Summary
Metabolic Pathways and Key Enzymes
The biotransformation of both paroxetine and sertraline primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. However, the specific isoforms involved and the primary routes of metabolism differ significantly between the two compounds.
Paroxetine: The metabolism of paroxetine is predominantly carried out by CYP2D6. This enzyme is responsible for the initial demethylenation of the methylenedioxyphenyl group of paroxetine. Other enzymes, including CYP3A4, play a minor role. A crucial characteristic of paroxetine is its potent inhibition of CYP2D6, the very enzyme responsible for its metabolism. This auto-inhibition leads to nonlinear pharmacokinetics, where increases in dose can result in disproportionately larger increases in plasma concentrations. The metabolites of paroxetine are generally considered to be pharmacologically inactive.
Sertraline: In contrast to paroxetine, sertraline's metabolism is more diversified, involving multiple CYP isoforms. The primary metabolic pathway is N-demethylation to form desmethylsertraline. This process is catalyzed by several enzymes, including CYP2B6, CYP2C19, CYP2D6, CYP2C9, and CYP3A4. This metabolic redundancy makes sertraline less susceptible to significant pharmacokinetic alterations due to the inhibition of a single CYP enzyme.
Comparative In Vitro Data
While direct comparative studies on the in vitro metabolic stability of this compound and sertraline are limited, data on their interaction with key metabolizing enzymes provide valuable insights. The following table summarizes the inhibitory potential of both drugs against various CYP450 enzymes. A lower Ki (
Validation of a Research-Grade Synthesis of Paroxetine Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated, research-grade synthesis of paroxetine mesylate with alternative synthetic routes. The performance of each method is evaluated based on experimental data for key metrics such as overall yield, purity, and the number of synthetic steps. Detailed experimental protocols for the featured synthesis and a summary of the alternatives are provided to enable informed decisions in a research and development setting.
Comparative Analysis of Paroxetine Synthesis Routes
The synthesis of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), has been approached through various synthetic strategies. The choice of a particular route in a research or industrial setting often depends on factors such as stereochemical control, overall yield, cost of starting materials, and scalability. This guide focuses on a research-grade enantioselective synthesis and compares it with two other notable methods.
| Synthetic Route | Key Starting Materials | Number of Steps | Overall Yield (%) | Purity/Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Research-Grade: Asymmetric Synthesis via Enzymatic Desymmetrization | 4-Fluorobenzaldehyde, Dimethyl 3-(4-fluorophenyl)glutarate | ~7 | 30-40% | >99% (HPLC), >99% ee | Excellent enantioselectivity, avoids use of toxic resolving agents. | Multi-step process, requires specialized enzymes. |
| Alternative 1: Classical Synthesis from Arecoline | Arecoline Hydrobromide, 4-Fluorophenylmagnesium Bromide | 5-6 | 15-25% | Variable, requires chiral resolution | Utilizes a readily available natural product. | Use of a toxic starting material, requires a classical resolution step which can be inefficient. |
| Alternative 2: Diastereoconvergent Cobalt-Catalyzed Arylation | N-Boc-3-hydroxymethyl-4-piperidol, 4-Fluorophenyl Grignard reagent | ~5 | ~20-30% | Good diastereoselectivity (trans:cis up to 88:12) | Novel and efficient C-C bond formation, diastereoconvergent. | Requires a specific cobalt catalyst, may require optimization for scalability. |
Signaling Pathway of Paroxetine
Paroxetine's primary mechanism of action involves the inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[1][2] This blockage leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2]
Caption: Mechanism of action of Paroxetine.
Experimental Protocols
Featured Research-Grade Synthesis: Asymmetric Synthesis of (-)-Paroxetine Mesylate
This synthesis utilizes an enzymatic desymmetrization to establish the key stereocenter, leading to high enantiopurity of the final product.
The synthesis begins with the preparation of the key intermediate, (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, which can be obtained through various enantioselective methods. A common approach involves the enzymatic hydrolysis of a prochiral diester. This chiral intermediate is then protected and coupled with sesamol.
-
N-Boc Protection: To a solution of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine in a suitable solvent such as a mixture of toluene and water, di-tert-butyl dicarbonate (Boc)2O and a base like sodium hydroxide are added. The reaction mixture is stirred at room temperature until completion. The organic layer containing the N-Boc protected intermediate is separated, washed, and dried.
-
Mesylation: The alcohol group of the N-Boc protected intermediate is then activated by converting it into a mesylate. The intermediate is dissolved in a solvent like toluene, and methanesulfonyl chloride is added in the presence of a base such as triethylamine at a controlled temperature.
-
Coupling with Sesamol: The resulting mesylate is then reacted with sesamol in the presence of a base (e.g., sodium methoxide) in a solvent like toluene. The reaction mixture is heated to reflux to facilitate the coupling reaction, forming N-Boc-paroxetine.
-
Boc Deprotection: The N-Boc-paroxetine is dissolved in a suitable solvent like isopropanol. An acid, such as hydrochloric acid, is introduced to the solution to remove the Boc protecting group, yielding the paroxetine free base.
-
Formation of this compound: The paroxetine free base is dissolved in a suitable solvent, such as ethyl acetate or ethanol, at an elevated temperature (e.g., 50-70°C). Methanesulfonic acid is then added to the solution. The mixture is cooled, allowing for the crystallization of this compound. The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: General workflow for the synthesis of this compound.
Conclusion
The featured research-grade synthesis of this compound via asymmetric enzymatic desymmetrization offers a reliable method for obtaining a high-purity, enantiomerically pure product, which is crucial for research and preclinical studies. While alternative routes, such as the classical synthesis from arecoline or modern catalytic methods, present their own advantages in terms of starting material accessibility or novel reaction pathways, they may require more extensive purification or optimization to achieve the same level of quality. The choice of synthesis will ultimately be guided by the specific requirements of the research, including the desired scale, available resources, and the importance of stereochemical purity.
References
Safety Operating Guide
Proper Disposal of Paroxetine Mesylate: A Guide for Laboratory Professionals
The safe and compliant disposal of paroxetine mesylate is a critical responsibility for researchers and laboratory personnel. Due to its classification as a substance very toxic to aquatic organisms, improper disposal can lead to significant environmental contamination and pose health risks.[1][2] Adherence to strict protocols is essential not only for environmental protection but also for ensuring regulatory compliance and maintaining a safe laboratory environment.
This guide provides a comprehensive overview of the necessary procedures for handling and disposing of this compound waste in a research setting, emphasizing safety, regulatory adherence, and operational clarity.
Regulatory and Safety Summary
All waste management activities must be conducted in accordance with local, state, and federal regulations.[1][3] The following table summarizes the key parameters for the disposal of this compound.
| Parameter | Guideline | Citations |
| Waste Classification | Hazardous Waste. Paroxetine is categorized as very toxic to aquatic organisms. | [1] |
| Governing Regulations | Primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State and local regulations may be more stringent. | [2][4] |
| Prohibited Disposal | Do NOT dispose of via sanitary sewer systems (i.e., flushing down sinks or toilets).[5][6] Do NOT dispose of in regular trash. | [5][6] |
| Required PPE | Handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. If generating dust, respiratory protection is necessary.[1][5][6] | [1][5][6] |
| Waste Container | Use designated, sealed, and clearly labeled hazardous waste containers.[5][6] Hazardous pharmaceutical waste is typically collected in black containers.[4] Containers should be lockable to prevent unauthorized access or spills. | [3][4][5] |
| Final Disposal Method | Transfer to a licensed hazardous waste management facility for incineration or other approved treatment methods.[1][4][7] | [1][4][7] |
Standard Operating Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste, including pure compounds and contaminated lab materials.
Methodology
-
Hazard Assessment and Preparation:
-
Waste Segregation and Collection:
-
Segregate this compound waste at the point of generation.
-
Solid Waste: Collect expired or unused this compound powder, contaminated articles (e.g., weigh boats, contaminated gloves, wipes) and place them directly into a designated hazardous waste container.[3] Avoid generating dust during transfer.[1][5]
-
Contaminated Sharps: Dispose of any contaminated needles or blades in a specially labeled, puncture-resistant sharps container for hazardous waste.[8]
-
Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., ethanol) to remove residues. The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed. Discard broken, contaminated glassware in a specific container for broken glass to be treated as hazardous waste.[8]
-
-
Containment and Labeling:
-
Ensure the primary waste container is compatible with this compound, is in good condition, and can be securely sealed.[5]
-
Label the container clearly with the words "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Storage and Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[6]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[1] Do not attempt to treat or dispose of the chemical waste independently.
-
-
Spill Management:
-
In the event of a minor spill, evacuate the immediate area if necessary.[5]
-
Wearing appropriate PPE, contain the spill and prevent it from entering drains.[1]
-
Use an inert absorbent material to clean up the spill. Carefully sweep or shovel the material into a suitable hazardous waste container.[1][5]
-
Clean the contaminated area thoroughly.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. in.gov [in.gov]
- 6. fishersci.com [fishersci.com]
- 7. anentawaste.com [anentawaste.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
